Selnoflast
Description
Structure
2D Structure
3D Structure
Properties
CAS No. |
2260969-36-4 |
|---|---|
Molecular Formula |
C20H29N3O3S |
Molecular Weight |
391.5 g/mol |
IUPAC Name |
1-(1-ethylpiperidin-4-yl)sulfonyl-3-(1,2,3,5,6,7-hexahydro-s-indacen-4-yl)urea |
InChI |
InChI=1S/C20H29N3O3S/c1-2-23-11-9-16(10-12-23)27(25,26)22-20(24)21-19-17-7-3-5-14(17)13-15-6-4-8-18(15)19/h13,16H,2-12H2,1H3,(H2,21,22,24) |
InChI Key |
OHIFQOUPTWBQLE-UHFFFAOYSA-N |
Canonical SMILES |
CCN1CCC(CC1)S(=O)(=O)NC(=O)NC2=C3CCCC3=CC4=C2CCC4 |
Origin of Product |
United States |
Foundational & Exploratory
Selnoflast's Mechanism of Action on the NLRP3 Inflammasome: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Selnoflast (RO7486967) is an investigational, orally active, small-molecule drug that acts as a selective and reversible inhibitor of the NOD-, LRR- and pyrin domain-containing protein 3 (NLRP3) inflammasome. The NLRP3 inflammasome is a critical component of the innate immune system, and its dysregulation is implicated in a wide range of inflammatory and neurodegenerative diseases. This technical guide provides a comprehensive overview of the mechanism of action of this compound, summarizing available quantitative data, detailing relevant experimental protocols, and visualizing key pathways and workflows. While specific preclinical potency values such as the half-maximal inhibitory concentration (IC50) for this compound are not publicly available, clinical data demonstrates significant target engagement and inhibition of NLRP3-mediated inflammation.
Introduction to the NLRP3 Inflammasome Pathway
The NLRP3 inflammasome is a multi-protein complex that plays a pivotal role in the innate immune response to a variety of pathogen-associated molecular patterns (PAMPs) and damage-associated molecular patterns (DAMPs). Its activation is a two-step process:
-
Priming (Signal 1): This step is typically initiated by the activation of Toll-like receptors (TLRs) by PAMPs, such as lipopolysaccharide (LPS). This leads to the activation of the transcription factor NF-κB, resulting in the increased transcription of NLRP3 and pro-interleukin-1β (pro-IL-1β).
-
Activation (Signal 2): A diverse range of stimuli, including ATP, crystalline substances, and protein aggregates, can trigger the assembly of the NLRP3 inflammasome.
Upon activation, the NLRP3 protein oligomerizes and recruits the adaptor protein ASC (apoptosis-associated speck-like protein containing a CARD). ASC, in turn, recruits and activates pro-caspase-1, leading to the autocatalytic cleavage and activation of caspase-1. Activated caspase-1 then cleaves pro-IL-1β and pro-IL-18 into their mature, pro-inflammatory forms, which are subsequently secreted from the cell.
This compound's Core Mechanism of Action
This compound functions as a direct inhibitor of the NLRP3 inflammasome. It is a selective and reversible small molecule that prevents the assembly and activation of the inflammasome complex.[1] By binding to the NLRP3 protein, this compound is thought to stabilize it in an inactive conformation, thereby blocking the recruitment of ASC and the subsequent activation of caspase-1. This, in turn, inhibits the maturation and release of the pro-inflammatory cytokines IL-1β and IL-18.[1]
Quantitative Data
While specific IC50 values for this compound are not publicly available, a Phase 1b clinical trial in patients with moderate to severe active ulcerative colitis provides valuable in vivo pharmacodynamic data.[2]
| Parameter | Value | Condition | Source |
| Dosing Regimen | 450 mg, once daily | Phase 1b, Ulcerative Colitis | [2] |
| IL-1β Release Inhibition | >90% | Maintained over the dosing interval in ex vivo stimulated whole blood | [2] |
| Peak IL-1β Inhibition | >95% (± 4.16%) | From 30 minutes to at least 10 hours post-dose | [2] |
| Mean Trough Plasma Concentration (Day 1) | 2.55 µg/mL | - | [2] |
| Mean Trough Plasma Concentration (Day 5) | 2.66 µg/mL | - | [2] |
| Sigmoid Colon Tissue Concentration | 5-20 µg/g | At steady state | [2] |
These data indicate that the 450 mg once-daily dose of this compound achieves plasma and tissue concentrations sufficient to maintain a high level of NLRP3 inflammasome inhibition.[2]
Selectivity Profile
This compound has been reported to be a selective inhibitor of the NLRP3 inflammasome. In vitro pharmacological studies, cited as unpublished results in a clinical trial publication, indicate that this compound has no inhibitory activity on the NLRC4 or AIM2 inflammasomes.[2] This selectivity is crucial for minimizing off-target effects and enhancing the therapeutic window of the drug.
Experimental Protocols
Detailed proprietary experimental protocols for this compound are not publicly available. However, based on the published literature, the following are representative methodologies for key assays used to characterize NLRP3 inhibitors.
In Vitro IL-1β Release Assay (Human Monocyte-Derived Macrophages)
This assay is a cornerstone for evaluating the potency of NLRP3 inhibitors.
Objective: To determine the concentration-dependent inhibition of IL-1β release by this compound in primary human immune cells.
Methodology:
-
Isolation of Peripheral Blood Mononuclear Cells (PBMCs): Isolate PBMCs from healthy donor blood using Ficoll-Paque density gradient centrifugation.
-
Differentiation into Macrophages: Culture PBMCs in the presence of macrophage colony-stimulating factor (M-CSF) for 5-7 days to differentiate them into macrophages.
-
Priming (Signal 1): Prime the macrophages with lipopolysaccharide (LPS; e.g., 1 µg/mL) for 3-4 hours to upregulate the expression of NLRP3 and pro-IL-1β.
-
Inhibitor Treatment: Pre-incubate the primed macrophages with a range of concentrations of this compound for 30-60 minutes.
-
Activation (Signal 2): Stimulate the cells with an NLRP3 activator, such as ATP (e.g., 5 mM) or nigericin (e.g., 10 µM), for 30-60 minutes.
-
Supernatant Collection: Collect the cell culture supernatants.
-
Quantification of IL-1β: Measure the concentration of IL-1β in the supernatants using a commercially available enzyme-linked immunosorbent assay (ELISA) kit.
-
Data Analysis: Plot the percentage of IL-1β inhibition against the concentration of this compound to determine the IC50 value.
Ex Vivo IL-1β Release Assay (Whole Blood)
This assay is used to assess the target engagement of an NLRP3 inhibitor in a more physiologically relevant matrix.
Objective: To measure the inhibition of NLRP3-mediated IL-1β release in whole blood samples from subjects treated with this compound.
Methodology:
-
Blood Collection: Collect whole blood samples from clinical trial participants at various time points before and after this compound administration.
-
Ex Vivo Stimulation: Aliquot the whole blood and stimulate with an NLRP3 activator, such as LPS, for a defined period (e.g., 24 hours).
-
Plasma Separation: Centrifuge the blood samples to separate the plasma.
-
Quantification of IL-1β: Measure the concentration of IL-1β in the plasma using a high-sensitivity immunoassay, such as the Single Molecule Array (Simoa) platform.
-
Data Analysis: Compare the levels of IL-1β release in post-dose samples to pre-dose (baseline) samples to calculate the percentage of inhibition.[2]
Inflammasome Selectivity Assay
Objective: To determine the specificity of this compound for the NLRP3 inflammasome compared to other inflammasomes like NLRC4 and AIM2.
Methodology:
-
Cell Culture and Priming: Use a suitable cell line, such as immortalized bone marrow-derived macrophages (iBMDMs), and prime with LPS.
-
Inhibitor Treatment: Treat the cells with a range of concentrations of this compound.
-
Specific Inflammasome Activation:
-
NLRP3: Activate with ATP or nigericin.
-
NLRC4: Activate with specific bacteria (e.g., Salmonella typhimurium).
-
AIM2: Activate by transfecting the cells with poly(dA:dT).
-
-
Supernatant Collection and IL-1β Measurement: Collect supernatants and measure IL-1β levels by ELISA.
-
Data Analysis: Compare the inhibitory effect of this compound on IL-1β release induced by the different inflammasome activators.
Conclusion
This compound is a selective and reversible inhibitor of the NLRP3 inflammasome that has demonstrated significant target engagement in clinical studies. Its mechanism of action, which involves the direct inhibition of NLRP3 inflammasome assembly, leads to a potent reduction in the release of the key pro-inflammatory cytokines IL-1β and IL-18. While detailed preclinical data on its potency are not publicly available, the in vivo pharmacodynamic data from clinical trials in ulcerative colitis patients provide strong evidence for its ability to modulate NLRP3-driven inflammation. The ongoing clinical development of this compound for various inflammatory and neurodegenerative conditions will further elucidate its therapeutic potential.
References
- 1. A randomized, double‐blind phase 1b study evaluating the safety, tolerability, pharmacokinetics and pharmacodynamics of the NLRP3 inhibitor this compound in patients with moderate to severe active ulcerative colitis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Functional Characterization of an Arylsulfonamide-Based Small-Molecule Inhibitor of the NLRP3 Inflammasome - PMC [pmc.ncbi.nlm.nih.gov]
Unraveling the Immunomodulatory Effects of Seclidemstat on Pro-inflammatory Cytokines: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Recent pre-clinical investigations have highlighted the potential of Seclidemstat (SP-2577), a novel, reversible inhibitor of Lysine-Specific Demethylase 1 (LSD1), to modulate key signaling pathways implicated in oncogenesis. While primarily explored for its anti-proliferative effects in various cancers, including small cell lung cancer and Ewing sarcoma, emerging evidence suggests a potential role for Seclidemstat in influencing the tumor microenvironment, which is heavily regulated by pro-inflammatory cytokines. This technical guide synthesizes the current understanding of Seclidemstat's mechanism and explores its putative effects on pro-inflammatory cytokine signaling, drawing inferences from its known impact on critical cellular pathways.
Seclidemstat: Mechanism of Action
Seclidemstat is a potent and selective inhibitor of LSD1, an enzyme that plays a crucial role in transcriptional regulation by removing methyl groups from histone H3 on lysines 4 and 9 (H3K4 and H3K9). By inhibiting LSD1, Seclidemstat alters gene expression programs that are critical for cancer cell proliferation, differentiation, and survival. Notably, LSD1 has been shown to regulate oncogenic pathways such as NOTCH and epithelial-to-mesenchymal transition (EMT).
The Link Between LSD1 Inhibition and Inflammatory Signaling
While direct studies on Seclidemstat's effect on pro-inflammatory cytokines are emerging, its mechanism of action via LSD1 inhibition provides a strong rationale for its potential immunomodulatory properties. Key signaling pathways that govern the expression of pro-inflammatory cytokines, such as NF-κB, JAK/STAT, and MAPK, are intricately linked with epigenetic regulation, where LSD1 is a key player.
Putative Impact on the NF-κB Pathway
The Nuclear Factor-kappa B (NF-κB) pathway is a cornerstone of the inflammatory response, driving the transcription of numerous pro-inflammatory cytokines including TNF-α, IL-6, and IL-1β. The activity of NF-κB is, in part, regulated by the epigenetic state of its target gene promoters. LSD1 can be recruited to these promoters, influencing their accessibility to transcription factors. By inhibiting LSD1, Seclidemstat may alter the chromatin landscape at NF-κB target genes, thereby modulating their expression.
Logical Relationship: Seclidemstat's Potential Influence on NF-κB Signaling
Caption: Postulated mechanism of Seclidemstat's influence on NF-κB-mediated cytokine expression.
Crosstalk with the JAK/STAT Pathway
The Janus kinase/signal transducer and activator of transcription (JAK/STAT) pathway is another critical signaling cascade for a wide array of cytokines and growth factors. Dysregulation of the JAK/STAT pathway is a hallmark of many inflammatory diseases and cancers.[1][2] STAT proteins, the key effectors of this pathway, recruit epigenetic modifiers, including histone demethylases, to regulate gene expression. It is plausible that LSD1 activity is involved in fine-tuning the transcriptional output of STAT-activated genes. Inhibition of LSD1 by Seclidemstat could therefore modulate the expression of STAT target genes, which include various pro-inflammatory cytokines.
Signaling Pathway: JAK/STAT Cascade and Potential LSD1 Interaction
Caption: Potential modulation of the JAK/STAT pathway by Seclidemstat through LSD1 inhibition.
Experimental Protocols for Investigating Seclidemstat's Effects on Cytokines
To elucidate the direct impact of Seclidemstat on pro-inflammatory cytokine production, a series of in vitro and in vivo experiments are warranted.
In Vitro Cellular Assays
Objective: To quantify the effect of Seclidemstat on cytokine secretion from immune and cancer cells.
Methodology:
-
Cell Culture: Culture relevant cell lines, such as peripheral blood mononuclear cells (PBMCs), macrophage-like cell lines (e.g., THP-1), or cancer cell lines known to secrete cytokines.
-
Treatment: Treat cells with a dose range of Seclidemstat for various time points.
-
Stimulation: Induce an inflammatory response using stimuli like lipopolysaccharide (LPS) or TNF-α.
-
Cytokine Quantification:
-
ELISA/Multiplex Immunoassay: Measure the concentration of secreted cytokines (e.g., IL-6, TNF-α, IL-1β) in the cell culture supernatant.
-
qPCR: Analyze the mRNA expression levels of cytokine genes in cell lysates.
-
-
Western Blotting: Assess the activation state of key signaling proteins in the NF-κB and JAK/STAT pathways (e.g., phosphorylation of STAT3, IκBα degradation).
Experimental Workflow: In Vitro Cytokine Profiling
Caption: A generalized workflow for assessing the in vitro effects of Seclidemstat on cytokines.
Quantitative Data Summary (Hypothetical)
As direct experimental data on Seclidemstat's effect on cytokines is not yet widely published, the following table is presented as a hypothetical framework for data presentation based on the proposed experimental protocols.
| Cytokine | Cell Line | Stimulant | Seclidemstat Conc. (nM) | % Inhibition of Secretion (Mean ± SD) | Change in mRNA Expression (Fold) |
| TNF-α | THP-1 | LPS | 100 | 25 ± 5 | -1.8 |
| 500 | 60 ± 8 | -4.2 | |||
| IL-6 | A549 | TNF-α | 100 | 15 ± 4 | -1.5 |
| 500 | 55 ± 7 | -3.8 | |||
| IL-1β | PBMCs | LPS | 100 | 30 ± 6 | -2.1 |
| 500 | 70 ± 9 | -5.5 |
Future Directions and Conclusion
The investigation into Seclidemstat's impact on pro-inflammatory cytokines is a promising avenue of research that could broaden its therapeutic applications. Future studies should focus on elucidating the precise molecular mechanisms by which LSD1 inhibition modulates inflammatory signaling pathways. In vivo studies using animal models of inflammatory diseases or cancer models with a significant inflammatory component will be crucial to validate the in vitro findings and to understand the systemic effects of Seclidemstat on the immune system. A deeper understanding of these immunomodulatory properties could pave the way for novel combination therapies, where Seclidemstat is used not only to target the tumor cells directly but also to create a more favorable, less inflammatory tumor microenvironment that is more permissive to other anti-cancer therapies, including immunotherapy.
References
Preclinical Evidence for Selnoflast in Neuroinflammation: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Neuroinflammation, the inflammatory response within the central nervous system (CNS), is increasingly recognized as a critical contributor to the pathogenesis of a wide range of neurodegenerative disorders, including Parkinson's disease, Alzheimer's disease, and multiple sclerosis. A key mediator of this inflammatory cascade is the NOD-, LRR- and pyrin domain-containing protein 3 (NLRP3) inflammasome. Pathological activation of the NLRP3 inflammasome in glial cells, particularly microglia, leads to the release of potent pro-inflammatory cytokines, IL-1β and IL-18, driving a cycle of neurotoxicity and neuronal death.
Selnoflast (RO7486967), a selective and reversible small-molecule inhibitor of the NLRP3 inflammasome, has emerged as a promising therapeutic candidate to quell this detrimental neuroinflammatory response. This technical guide provides a comprehensive overview of the publicly available preclinical evidence supporting the potential of this compound in treating neuroinflammation-driven neurological disorders. While much of the detailed preclinical data for this compound remains proprietary to Roche, this document synthesizes the available information on its mechanism of action, relevant preclinical models, and the broader context of NLRP3 inhibition in neuroinflammation.
Core Mechanism of Action: NLRP3 Inflammasome Inhibition
This compound exerts its anti-inflammatory effects by directly targeting and inhibiting the assembly and activation of the NLRP3 inflammasome complex.[1] The activation of this inflammasome is a two-step process:
-
Priming (Signal 1): Initiated by pathogen-associated molecular patterns (PAMPs) or damage-associated molecular patterns (DAMPs), leading to the transcriptional upregulation of NLRP3 and pro-IL-1β via the NF-κB signaling pathway.
-
Activation (Signal 2): A variety of stimuli, including ATP, crystalline structures, and mitochondrial dysfunction, trigger the oligomerization of NLRP3 with the adaptor protein ASC (apoptosis-associated speck-like protein containing a CARD) and pro-caspase-1. This assembly leads to the autocatalytic cleavage and activation of caspase-1.
Activated caspase-1 then cleaves pro-IL-1β and pro-IL-18 into their mature, biologically active forms, which are subsequently released from the cell to propagate the inflammatory response. This compound intervenes in this pathway by preventing the activation of the NLRP3 protein, thereby blocking the entire downstream inflammatory cascade.
Signaling Pathway Diagram
Caption: this compound inhibits the NLRP3 inflammasome activation pathway.
Preclinical Models of Neuroinflammation
While specific preclinical data for this compound is limited in the public domain, the therapeutic potential of NLRP3 inhibitors has been extensively evaluated in various preclinical models of neuroinflammation and neurodegeneration. These models are crucial for assessing the efficacy and mechanism of action of compounds like this compound.
In Vitro Models
-
Primary Microglia and Astrocyte Cultures: These cultures are essential for studying the direct effects of compounds on glial cell activation. Stimulation with lipopolysaccharide (LPS) and other agents can induce an inflammatory response, and the inhibitory effects of test compounds on cytokine release (e.g., IL-1β, TNF-α) can be quantified.
-
Neuron-Glia Co-cultures: These models allow for the investigation of neuroprotective effects of anti-inflammatory agents. Activated microglia can induce neuronal death, and the ability of a compound to prevent this neurotoxicity can be assessed.
In Vivo Models
Several animal models are employed to mimic the neuroinflammatory and neurodegenerative aspects of human diseases:
-
Lipopolysaccharide (LPS)-Induced Neuroinflammation: Systemic or direct CNS administration of LPS, a component of gram-negative bacteria, induces a robust inflammatory response in the brain, characterized by microglial activation and cytokine production. This model is useful for evaluating the acute anti-inflammatory effects of drug candidates.[2]
-
Neurotoxin-Based Models of Parkinson's Disease:
-
MPTP (1-methyl-4-phenyl-1,2,3,6-tetrahydropyridine): This neurotoxin selectively destroys dopaminergic neurons in the substantia nigra, mimicking a key pathological feature of Parkinson's disease.[3]
-
6-OHDA (6-hydroxydopamine): Another neurotoxin that induces degeneration of dopaminergic neurons.[3]
-
-
Alpha-Synuclein Pre-formed Fibril (PFF) Model: Injection of α-synuclein PFFs into the brain of rodents initiates a progressive, spreading pathology that recapitulates many features of Parkinson's disease, including neuroinflammation and Lewy body-like inclusions.[4]
Quantitative Preclinical Data
Detailed quantitative preclinical data for this compound in neuroinflammation models are not extensively published. However, data from clinical trials and general information about NLRP3 inhibitors provide some insights into its potency and activity.
Table 1: In Vitro and Ex Vivo Activity of this compound and Other NLRP3 Inhibitors
| Compound | Assay | Model System | Key Findings | Reference(s) |
| This compound (RO7486967) | IL-1β Release Inhibition | Activated Human Monocyte-Derived Macrophages | Potent inhibitor of IL-1β release. | [5] |
| This compound (RO7486967) | Ex vivo IL-1β Release Inhibition | LPS-stimulated whole blood from ulcerative colitis patients | >95% inhibition of IL-1β release maintained for at least 10 hours post-dose. | [5] |
| MCC950 | IL-1β Release Inhibition | α-synuclein PFF-stimulated primary microglia | Significant reduction in IL-1β release at low doses. | [4] |
| DFV890 | LPS-induced IL-1β Release | Human peripheral blood cells | IC50 range of 1.0–2.9 nM. | [6] |
Table 2: In Vivo Preclinical Evidence for NLRP3 Inhibition in Neurodegeneration Models (Primarily with MCC950 as a surrogate for this compound)
| Compound | Animal Model | Key Outcomes | Reference(s) |
| MCC950 | MPTP, 6-OHDA, and α-synuclein PFF models of Parkinson's Disease | - Improved motor function- Reduced dopaminergic cell loss- Decreased brain levels of IL-1β, Caspase-1, and ASC | [4] |
| MCC950 | Alzheimer's Disease Mouse Model | - Improved cognition- Reduced Aβ pathology- Decreased IL-1β and microglial activation | [6] |
| MCC950 | Traumatic Brain Injury (TBI) Mouse Model | - Improved neurological outcomes- Reduced brain lesion size and cell death- Decreased cerebral edema | [6] |
Experimental Protocols
Detailed experimental protocols for the preclinical evaluation of this compound are not publicly available. However, based on standard methodologies used for other NLRP3 inhibitors and in neuroinflammation research, the following outlines key experimental workflows.
In Vitro Microglial Activation Assay Workflow
Caption: Workflow for in vitro assessment of this compound's inhibitory activity.
In Vivo Neuroinflammation Model Experimental Workflow
Caption: Workflow for in vivo evaluation of this compound in a neuroinflammation model.
Conclusion and Future Directions
The available evidence strongly suggests that this compound, as a potent and selective NLRP3 inflammasome inhibitor, holds significant promise for the treatment of neuroinflammatory diseases. While detailed public preclinical data on this compound is currently sparse, the robust preclinical validation of other NLRP3 inhibitors in a variety of neurodegeneration models provides a strong rationale for its development. The ongoing clinical trials in Parkinson's disease will be critical in translating this preclinical promise into tangible clinical benefits. Future publications of dedicated preclinical studies on this compound will be invaluable for a more in-depth understanding of its pharmacological profile and therapeutic potential in the context of neuroinflammation.
References
- 1. selleckchem.com [selleckchem.com]
- 2. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 3. Validated and New Experimental Models of Neurodegeneration - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
- 4. scienceofparkinsons.com [scienceofparkinsons.com]
- 5. A randomized, double‐blind phase 1b study evaluating the safety, tolerability, pharmacokinetics and pharmacodynamics of the NLRP3 inhibitor this compound in patients with moderate to severe active ulcerative colitis - PMC [pmc.ncbi.nlm.nih.gov]
- 6. alzdiscovery.org [alzdiscovery.org]
Selnoflast: A Technical Deep Dive into its Modulation of Innate Immune System Pathways
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the mechanism of action and immunological impact of selnoflast, a potent and selective inhibitor of the NLRP3 inflammasome. The information presented herein is intended for researchers, scientists, and drug development professionals interested in the therapeutic potential of targeting innate immune pathways.
Executive Summary
This compound is an orally active, small-molecule drug that demonstrates high selectivity and reversible inhibition of the NLRP3 (NOD-like receptor family, pyrin domain-containing 3) inflammasome, a critical component of the innate immune system. Dysregulation of the NLRP3 inflammasome is implicated in a wide range of inflammatory and autoimmune diseases. By preventing the assembly and activation of this multiprotein complex, this compound effectively blocks the downstream production of the pro-inflammatory cytokines interleukin-1β (IL-1β) and interleukin-18 (IL-18). This targeted action offers a promising therapeutic strategy for mitigating the pathological inflammation driven by NLRP3 activation.
Mechanism of Action: Targeting the Core of Inflammasome Activation
The innate immune system relies on pattern recognition receptors (PRRs) to detect pathogen-associated molecular patterns (PAMPs) and damage-associated molecular patterns (DAMPs). The NLRP3 inflammasome is a cytosolic PRR that, upon activation, orchestrates a potent inflammatory response.
The activation of the NLRP3 inflammasome is a two-step process:
-
Priming (Signal 1): This step is typically initiated by microbial components like lipopolysaccharide (LPS) binding to Toll-like receptors (TLRs). This leads to the activation of the transcription factor NF-κB, resulting in the increased transcription of NLRP3 and pro-IL-1β.
-
Activation (Signal 2): A diverse range of stimuli, including ATP, crystalline substances, and mitochondrial dysfunction, can trigger the assembly of the NLRP3 inflammasome complex.
The canonical NLRP3 inflammasome complex consists of:
-
NLRP3: The sensor protein that detects the activating signal.
-
ASC (Apoptosis-associated speck-like protein containing a CARD): An adaptor protein that bridges NLRP3 and pro-caspase-1.
-
Pro-caspase-1: An inactive zymogen that, upon recruitment, undergoes auto-cleavage to become active caspase-1.
Activated caspase-1 then cleaves pro-IL-1β and pro-IL-18 into their mature, biologically active forms, which are subsequently secreted from the cell to propagate the inflammatory cascade.
This compound exerts its inhibitory effect by directly binding to the NACHT domain of the NLRP3 protein. This interaction prevents the conformational changes necessary for NLRP3 oligomerization and the subsequent recruitment of ASC and pro-caspase-1, effectively halting the assembly of the functional inflammasome complex.[1]
Quantitative Data on the Immunomodulatory Effects of this compound
Clinical data from a Phase 1b study in patients with moderate to severe active ulcerative colitis provides key insights into the pharmacodynamic effects of this compound.
Table 1: Pharmacodynamic Effects of this compound (450 mg, once daily) in Ulcerative Colitis Patients
| Parameter | Measurement | Result | Citation |
| IL-1β Inhibition | Ex vivo LPS-stimulated whole blood | >95% inhibition at 30 minutes post-dose | [1] |
| Maintained at >90% over the dosing interval | [1] | ||
| Plasma IL-18 | Change from baseline | No significant change observed | [1][2] |
| C-Reactive Protein (CRP) | Change from baseline to Day 7 | Slight decrease (not clinically significant) | [1] |
Table 2: Pharmacokinetic Profile of this compound (450 mg, once daily) in Ulcerative Colitis Patients
| Parameter | Day 1 | Day 5 | Citation |
| Mean Trough Plasma Concentration (Ctrough) | 2.55 µg/mL | 2.66 µg/mL | [1][2] |
In vitro pharmacological studies have confirmed that this compound is a potent inhibitor of IL-1β release in activated human monocyte-derived macrophages.[1] Notably, this compound demonstrates high selectivity for the NLRP3 inflammasome and does not inhibit other inflammasomes such as NLRC4 or AIM2.[1]
Experimental Protocols
The following are detailed methodologies for key experiments used to characterize the activity of this compound.
Ex vivo Whole Blood Stimulation Assay for IL-1β Release
This assay is crucial for assessing the pharmacodynamic effect of this compound by measuring its ability to inhibit NLRP3-mediated IL-1β production in a physiologically relevant matrix.
Objective: To quantify the inhibition of IL-1β release in whole blood from subjects treated with this compound following ex vivo stimulation.
Materials:
-
Heparinized whole blood samples from study participants.
-
Lipopolysaccharide (LPS) from E. coli (e.g., serotype 0111:B4).
-
RPMI 1640 medium.
-
96-well cell culture plates.
-
CO2 incubator (37°C, 5% CO2).
-
Centrifuge.
-
IL-1β ELISA kit.
Procedure:
-
Blood Collection: Collect whole blood from participants into sodium heparin tubes at specified time points (e.g., pre-dose and various post-dose time points).
-
Plating: Within 2 hours of collection, dilute the whole blood 1:1 with RPMI 1640 medium. Add 200 µL of the diluted blood to the wells of a 96-well plate.
-
Priming and Stimulation:
-
Add LPS to the designated wells to a final concentration of 10-100 ng/mL to prime the NLRP3 inflammasome.
-
For a full activation protocol, a second stimulus such as ATP (5 mM) can be added for the last 30-60 minutes of incubation. However, for assessing the pharmacodynamics of an NLRP3 inhibitor in a clinical setting, LPS stimulation alone is often sufficient to measure target engagement.
-
-
Incubation: Incubate the plate at 37°C in a 5% CO2 incubator for 4-24 hours. The incubation time should be optimized based on the kinetics of IL-1β release.
-
Supernatant Collection: After incubation, centrifuge the plate at 500 x g for 10 minutes to pellet the cells.
-
IL-1β Quantification: Carefully collect the supernatant and measure the concentration of IL-1β using a validated ELISA kit according to the manufacturer's instructions.
-
Data Analysis: The percentage of inhibition of IL-1β release at each post-dose time point is calculated relative to the pre-dose baseline.
In Vitro NLRP3 Inflammasome Activation Assay in Human Monocyte-Derived Macrophages (hMDMs)
This assay is used to determine the potency and selectivity of this compound in a controlled cellular environment.
Objective: To measure the concentration-dependent inhibition of IL-1β release by this compound in hMDMs following NLRP3 inflammasome activation.
Materials:
-
Human peripheral blood mononuclear cells (PBMCs).
-
Macrophage-colony stimulating factor (M-CSF).
-
LPS.
-
ATP.
-
This compound at various concentrations.
-
Cell culture medium (e.g., RPMI 1640 with 10% FBS).
-
IL-1β ELISA kit.
Procedure:
-
hMDM Differentiation: Isolate PBMCs from healthy donor blood by density gradient centrifugation. Culture the PBMCs with M-CSF for 5-7 days to differentiate them into macrophages.
-
Cell Plating: Seed the differentiated hMDMs into 96-well plates and allow them to adhere.
-
Compound Treatment: Pre-incubate the cells with varying concentrations of this compound or vehicle control for 1-2 hours.
-
Priming: Add LPS (10-100 ng/mL) to the wells and incubate for 3-4 hours.
-
Activation: Add ATP (5 mM) to the wells and incubate for an additional 30-60 minutes.
-
Supernatant Collection and Analysis: Collect the cell culture supernatants and quantify the IL-1β concentration using an ELISA kit.
-
Data Analysis: Plot the IL-1β concentration against the this compound concentration to determine the IC50 value.
Impact on Innate Immune Signaling Pathways
This compound's targeted inhibition of the NLRP3 inflammasome has significant implications for innate immune signaling. By preventing the maturation and release of IL-1β and IL-18, this compound can potentially disrupt the pro-inflammatory feedback loops that drive chronic inflammation.
-
IL-1β Signaling: Mature IL-1β binds to the IL-1 receptor (IL-1R), triggering a signaling cascade that leads to the activation of NF-κB and AP-1. This results in the production of a wide array of secondary inflammatory mediators, including other cytokines (e.g., IL-6, TNF-α), chemokines, and adhesion molecules that promote the recruitment of immune cells to the site of inflammation. By blocking IL-1β production at its source, this compound can dampen this entire downstream inflammatory response.
-
IL-18 Signaling and Potential Effects on Neutrophils: While the clinical data on this compound did not show a significant change in plasma IL-18 levels, the inhibition of its maturation is a direct consequence of NLRP3 inflammasome blockade.[1][2] IL-18 is known to play a role in promoting IFN-γ production by NK cells and T cells. Furthermore, IL-18 has been shown to activate neutrophils and promote their recruitment, in some contexts via the induction of TNF-α and leukotriene B4.[3] Although direct effects of this compound on neutrophil function have not been reported, by inhibiting the maturation of IL-18, it could indirectly modulate neutrophil-mediated inflammatory responses in diseases where IL-18 plays a significant pathogenic role.
Conclusion
This compound represents a highly targeted approach to anti-inflammatory therapy by specifically inhibiting the NLRP3 inflammasome. Its potent and selective mechanism of action, demonstrated by robust inhibition of IL-1β production in both in vitro and ex vivo settings, underscores its potential for the treatment of a variety of NLRP3-mediated diseases. The detailed experimental protocols provided in this guide offer a framework for the continued investigation of this compound and other NLRP3 inhibitors, facilitating further research into their impact on innate immune system pathways. As our understanding of the complexities of inflammasome biology grows, targeted inhibitors like this compound will likely play an increasingly important role in the precision medicine of inflammatory disorders.
References
- 1. A randomized, double‐blind phase 1b study evaluating the safety, tolerability, pharmacokinetics and pharmacodynamics of the NLRP3 inhibitor this compound in patients with moderate to severe active ulcerative colitis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. A randomized, double-blind phase 1b study evaluating the safety, tolerability, pharmacokinetics and pharmacodynamics of the NLRP3 inhibitor this compound in patients with moderate to severe active ulcerative colitis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. IL-18 enhances collagen-induced arthritis by recruiting neutrophils via TNF-alpha and leukotriene B4 - PubMed [pubmed.ncbi.nlm.nih.gov]
The Pharmacological Profile of Selnoflast: A Potent and Selective NLRP3 Inflammasome Inhibitor
An In-depth Technical Guide for Researchers and Drug Development Professionals
Introduction
Selnoflast (also known as RO7486967, RG-6418, and IZD334) is an orally active, selective, and reversible small molecule inhibitor of the NOD-, LRR- and pyrin domain-containing protein 3 (NLRP3) inflammasome.[1][2][3] Developed by Hoffmann-La Roche, this compound represents a promising therapeutic agent for a range of inflammatory and neurodegenerative conditions by targeting a key component of the innate immune system.[2][4] The NLRP3 inflammasome is a multi-protein complex that, upon activation, drives the release of potent pro-inflammatory cytokines, namely interleukin-1β (IL-1β) and interleukin-18 (IL-18).[2][5] Dysregulated NLRP3 activity is implicated in the pathogenesis of numerous diseases, making it a compelling target for therapeutic intervention. This document provides a comprehensive overview of the pharmacological profile of this compound, detailing its mechanism of action, pharmacokinetic and pharmacodynamic properties, and the experimental methodologies used for its characterization.
Mechanism of Action
This compound exerts its anti-inflammatory effects by directly inhibiting the NLRP3 inflammasome. The activation of this inflammasome is a critical step in the innate immune response to a variety of stimuli, including pathogen-associated molecular patterns (PAMPs) and damage-associated molecular patterns (DAMPs).[5][6]
The NLRP3 Inflammasome Signaling Pathway
The activation of the NLRP3 inflammasome is a two-step process:
-
Priming (Signal 1): This initial step involves the transcriptional upregulation of NLRP3 and pro-IL-1β.[5][7] This is typically triggered by the activation of pattern recognition receptors, such as Toll-like receptors (TLRs), by stimuli like lipopolysaccharide (LPS).[5][7]
-
Activation (Signal 2): A second, diverse stimulus, such as extracellular ATP, crystalline structures, or mitochondrial dysfunction, triggers the assembly of the NLRP3 inflammasome complex.[5][8] This complex consists of the NLRP3 sensor protein, the adaptor protein ASC (apoptosis-associated speck-like protein containing a CARD domain), and pro-caspase-1.[2] The assembly leads to the auto-activation of caspase-1.
Activated caspase-1 then cleaves pro-IL-1β and pro-IL-18 into their mature, biologically active forms, which are subsequently released from the cell to propagate the inflammatory response.[2][4] Activated caspase-1 can also induce a form of inflammatory cell death known as pyroptosis through the cleavage of Gasdermin D.[7]
This compound's Point of Intervention
This compound is a potent and selective inhibitor that specifically targets the NACHT domain of the NLRP3 protein.[2] By binding to this domain, this compound prevents the conformational changes required for NLRP3 oligomerization and the subsequent assembly of the inflammasome complex.[2] This blockade effectively halts the downstream activation of caspase-1 and the maturation and release of IL-1β and IL-18.[2] In vitro studies have confirmed that this compound is selective for the NLRP3 inflammasome and does not inhibit other inflammasomes like NLRC4 or AIM2.[6]
Pharmacological Properties
The pharmacological profile of this compound has been characterized through in vitro studies and Phase 1 clinical trials in both healthy volunteers and patient populations.[6][9]
In Vitro Activity
In vitro pharmacological studies have demonstrated that this compound is a potent inhibitor of IL-1β release in activated human monocyte-derived macrophages.[6]
| Parameter | Value | Cell System | Notes |
| Inhibition of IL-1β Release | Potent | Activated human monocyte-derived macrophages | Demonstrates direct cellular activity.[6] |
| Selectivity | Selective for NLRP3 | Does not inhibit NLRC4 or AIM2 inflammasomes | Highlights specificity of the compound.[6] |
Pharmacokinetics
A Phase 1b study in patients with moderate to severe active ulcerative colitis provided key pharmacokinetic data for this compound following oral administration.[1]
| Parameter | Value | Condition | Notes |
| Dose | 450 mg once daily (QD) | 19 adults with active ulcerative colitis | Dose selected to achieve >90% IL-1β inhibition.[1] |
| Tmax (Time to peak plasma concentration) | ~1 hour post-dose | Oral administration | Indicates rapid absorption.[1] |
| Mean Crough (Day 1) | 2.55 µg/mL | Plasma | Trough concentration remains above IL-1β IC90.[1] |
| Mean Crough (Day 5) | 2.66 µg/mL | Plasma | Suggests steady state is reached.[1] |
| Tissue Concentration (Sigmoid Colon) | 5-20 µg/g | Steady state | Concentrations are above the target IC90.[1] |
Pharmacodynamics
The pharmacodynamic effects of this compound have been assessed by measuring its impact on inflammatory biomarkers.
| Biomarker | Effect | Assay | Notes |
| IL-1β Production | Reduced | Ex vivo whole blood stimulation with LPS | Confirms target engagement in a clinical setting.[1] |
| Plasma IL-18 Levels | No change observed | Plasma samples | May suggest different regulation or kinetics of IL-18.[1] |
| IL-1 Gene Signature | No meaningful difference | Sigmoid colon tissue | Modest effects observed on tissue-level gene expression.[1][6] |
| Stool Biomarkers | No difference observed | Stool samples | No significant effect on gut inflammation markers in the UC trial.[1] |
Experimental Protocols
The characterization of this compound's pharmacological profile relies on a variety of standardized and specialized experimental assays.
In Vitro NLRP3 Inhibition Assay
Objective: To determine the potency of this compound in inhibiting NLRP3-mediated IL-1β release in vitro.
Methodology:
-
Cell Culture: Human monocyte-derived macrophages (hMDMs) or macrophage-like cell lines (e.g., THP-1, J774A.1) are cultured under standard conditions.[10]
-
Priming (Signal 1): Cells are primed with lipopolysaccharide (LPS; e.g., 1 µg/mL) for 3-4 hours to induce the expression of pro-IL-1β and NLRP3.[10][11]
-
Inhibitor Treatment: Following priming, cells are treated with varying concentrations of this compound or a vehicle control for a specified duration (e.g., 30-60 minutes).
-
Activation (Signal 2): The NLRP3 inflammasome is then activated with a second stimulus, such as nigericin (e.g., 10 µM) or ATP, for 1-2 hours.[10][11]
-
Supernatant Collection: Cell culture supernatants are collected.
-
Quantification: The concentration of mature IL-1β in the supernatant is quantified using an enzyme-linked immunosorbent assay (ELISA) or a similar high-sensitivity immunoassay.[11][12]
-
Data Analysis: The IC50 value, representing the concentration of this compound that inhibits 50% of the IL-1β release, is calculated by fitting the dose-response data to a four-parameter logistic curve.[13][14]
References
- 1. A randomized, double-blind phase 1b study evaluating the safety, tolerability, pharmacokinetics and pharmacodynamics of the NLRP3 inhibitor this compound in patients with moderate to severe active ulcerative colitis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. This compound - Wikipedia [en.wikipedia.org]
- 3. selleckchem.com [selleckchem.com]
- 4. scienceofparkinsons.com [scienceofparkinsons.com]
- 5. Frontiers | The NLRP3 Inflammasome Pathway: A Review of Mechanisms and Inhibitors for the Treatment of Inflammatory Diseases [frontiersin.org]
- 6. A randomized, double‐blind phase 1b study evaluating the safety, tolerability, pharmacokinetics and pharmacodynamics of the NLRP3 inhibitor this compound in patients with moderate to severe active ulcerative colitis - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. The NLRP3 Inflammasome: An Overview of Mechanisms of Activation and Regulation - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Cellular Models and Assays to Study NLRP3 Inflammasome Biology - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Frontiers | Screening NLRP3 drug candidates in clinical development: lessons from existing and emerging technologies [frontiersin.org]
- 12. A Comprehensive Toolkit for NLRP3 Inflammasome Drug Discovery [promega.com]
- 13. 50% of what? How exactly are IC50 and EC50 defined? - FAQ 1356 - GraphPad [graphpad.com]
- 14. Guidelines for accurate EC50/IC50 estimation - PubMed [pubmed.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols: In Vitro Evaluation of Selnoflast for NLRP3 Inflammasome Activation
For Researchers, Scientists, and Drug Development Professionals
Introduction
The NLRP3 inflammasome is a multi-protein complex that plays a critical role in the innate immune system. Its dysregulation is implicated in a wide range of inflammatory diseases. The activation of the NLRP3 inflammasome leads to the cleavage of pro-caspase-1 into its active form, which in turn processes pro-inflammatory cytokines IL-1β and IL-18 into their mature, secreted forms, and can induce a form of inflammatory cell death known as pyroptosis. Selnoflast (RO7486967) is an orally active, selective, and reversible small-molecule inhibitor of the NLRP3 inflammasome. In vitro pharmacological studies have demonstrated that this compound is a potent inhibitor of IL-1β release in activated human monocyte-derived macrophages. This document provides detailed protocols for in vitro assays to characterize the inhibitory activity of this compound on the NLRP3 inflammasome.
Mechanism of Action
This compound specifically targets the NLRP3 inflammasome, preventing its activation and the subsequent downstream inflammatory signaling. It has been shown to have no inhibitory activity on other inflammasomes like NLRC4 or AIM2. The inhibition of the NLRP3 inflammasome by this compound leads to a reduction in the release of the pro-inflammatory cytokines IL-1β and IL-18.
Quantitative Data Summary
The following table summarizes the quantitative data on the inhibitory effect of this compound on NLRP3 inflammasome activation.
| Parameter | Cell Type/System | Assay | Result | Reference |
| IL-1β Release Inhibition | Whole blood from ulcerative colitis patients (ex vivo) | LPS stimulation | >95% inhibition after first oral administration | |
| IL-1β Release Inhibition | Whole blood from ulcerative colitis patients (ex vivo) | LPS stimulation | ~90% inhibition at trough concentrations | |
| IL-1β IC90 | In plasma and colon tissue (predicted) | Not specified | Achieved with 450 mg QD dosing |
Experimental Protocols
Here we provide detailed protocols for three key in vitro assays to assess the efficacy of this compound in inhibiting NLRP3 inflammasome activation.
Protocol 1: IL-1β Release Assay in THP-1 Cells
This assay measures the inhibitory effect of this compound on the secretion of IL-1β from differentiated THP-1 cells, a human monocytic cell line.
Materials:
-
THP-1 cells
-
RPMI-1640 medium
-
Fetal Bovine Serum (FBS)
-
Phorbol 12-myristate 13-acetate (PMA)
-
Lipopolysaccharide (LPS)
-
Nigericin or ATP
-
This compound
-
Human IL-1β ELISA kit
-
96-well cell culture plates
Methodology:
-
Cell Culture and Differentiation:
-
Culture THP-1 monocytes in RPMI-1640 medium supplemented with 10% FBS.
-
To differentiate into macrophage-like cells, seed THP-1 cells in a 96-well plate at a density of 1 x 10^5 cells/well and treat with 100 ng/mL PMA for 48-72 hours.
-
After differentiation, replace the medium with fresh, serum-free RPMI-1640 and rest the cells for 24 hours.
-
-
Priming:
-
Prime the differentiated THP-1 cells with 1 µg/mL LPS for 3-4 hours to induce the expression of pro-IL-1β.
-
-
This compound Treatment:
-
Prepare a stock solution of this compound in DMSO.
-
Pre-incubate the primed cells with various concentrations of this compound (or vehicle control) for 1 hour.
-
-
Inflammasome Activation:
-
Activate the NLRP3 inflammasome by adding 10 µM Nigericin for 45 minutes or 5 mM ATP for 30 minutes.
-
-
Sample Collection and Analysis:
-
Collect the cell culture supernatants.
-
Measure the concentration of secreted IL-1β in the supernatants using a human IL-1β ELISA kit according to the manufacturer's instructions.
-
Protocol 2: ASC Speck Formation Assay
This assay visualizes the effect of this compound on the formation of the ASC (Apoptosis-associated speck-like protein containing a CARD) speck, a hallmark of inflammasome activation.
Materials:
-
THP-1-ASC-GFP reporter cell line (or other suitable cell line)
-
LPS
-
Nigericin or ATP
-
This compound
-
Fluorescence microscope or high-content imaging system
-
DAPI (for nuclear staining)
Methodology:
-
Cell Culture and Treatment:
-
Culture THP-1-ASC-GFP cells as described in Protocol 1.
-
Prime the cells with LPS.
-
Pre-treat the cells with this compound or vehicle control.
-
Activate the inflammasome with Nigericin or ATP.
-
-
Imaging:
-
Fix the cells with 4% paraformaldehyde.
-
Stain the nuclei with DAPI.
-
Visualize the formation of ASC-GFP specks using a fluorescence microscope. ASC specks will appear as distinct, bright green puncta within the cytoplasm.
-
-
Quantification:
-
Quantify the percentage of cells with ASC specks in the total cell population for each treatment condition. This can be done manually or using automated image analysis software.
-
Protocol 3: Caspase-1 Activity Assay
This assay measures the activity of caspase-1, the enzyme directly responsible for cleaving pro-IL-1β, to assess the inhibitory effect of this compound.
Materials:
-
Differentiated THP-1 cells or bone marrow-derived macrophages (BMDMs)
-
LPS
-
Nigericin or ATP
-
This compound
-
Caspase-1 activity assay kit (e.g., colorimetric, fluorometric, or bioluminescent)
Methodology:
-
Cell Culture and Treatment:
-
Prepare and treat the cells with LPS, this compound, and an inflammasome activator as described in Protocol 1.
-
-
Sample Preparation:
-
Collect both the cell culture supernatant (containing secreted active caspase-1) and the cell lysate (containing intracellular active caspase-1).
-
-
Caspase-1 Activity Measurement:
-
Perform the caspase-1 activity assay on the collected samples according to the manufacturer's protocol. The assay principle is typically based on the cleavage of a specific caspase-1 substrate, leading to a detectable signal.
-
Visualizations
Caption: NLRP3 Inflammasome Pathway and this compound's Point of Inhibition.
Caption: Workflow for In Vitro Testing of this compound on Inflammasome Activation.
Application Notes and Protocols for Selnoflast in Murine Models of Colitis
For Researchers, Scientists, and Drug Development Professionals
Discontinuation Notice and Guidance for Future Research
Note: Publicly available preclinical data on the specific dosage and administration of Selnoflast (RO7486967) in mouse models of colitis is limited. The development of this compound for ulcerative colitis was discontinued by Roche following a Phase 1b clinical trial which, despite demonstrating adequate drug exposure and target engagement, did not show a significant therapeutic effect on disease biomarkers.[1][2][3] These application notes provide a general framework for evaluating a selective NLRP3 inhibitor, such as this compound, in murine models of colitis, based on established methodologies and data from other NLRP3 inhibitors.
Introduction
This compound (RO7486967) is an orally active, potent, and selective inhibitor of the NLRP3 (NOD-like receptor family, pyrin domain containing 3) inflammasome.[1][2] The NLRP3 inflammasome is a multiprotein complex that plays a crucial role in the innate immune system by activating caspase-1, which in turn leads to the maturation and secretion of pro-inflammatory cytokines interleukin-1β (IL-1β) and interleukin-18 (IL-18).[1] Dysregulation of the NLRP3 inflammasome is implicated in the pathogenesis of various inflammatory conditions, including inflammatory bowel disease (IBD). As such, selective inhibition of the NLRP3 inflammasome presents a promising therapeutic strategy for mitigating the inflammatory cascade in colitis.
These protocols and notes are intended to guide researchers in designing and conducting preclinical studies to evaluate the efficacy and mechanism of action of this compound or other selective NLRP3 inhibitors in well-established mouse models of colitis.
Signaling Pathway of the NLRP3 Inflammasome and Inhibition by this compound
The following diagram illustrates the canonical pathway of NLRP3 inflammasome activation and the proposed mechanism of inhibition by a selective inhibitor like this compound.
Caption: NLRP3 Inflammasome Activation and Inhibition by this compound.
Quantitative Data Summary
As specific preclinical data for this compound in mouse models is unavailable, the following table summarizes the pharmacokinetic and pharmacodynamic parameters from the Phase 1b clinical trial in patients with moderate to severe active ulcerative colitis.[1][2] This information can be valuable for translational research and for estimating potential therapeutic concentrations.
| Parameter | Value | Species | Study Type | Reference |
| Dose | 450 mg, once daily | Human | Phase 1b Clinical Trial | [1][2] |
| Administration Route | Oral | Human | Phase 1b Clinical Trial | [1][2] |
| Time to Maximum Plasma Concentration (Tmax) | ~1 hour post-dose | Human | Phase 1b Clinical Trial | [1][2] |
| Mean Trough Plasma Concentration (Day 5) | 2.66 µg/mL | Human | Phase 1b Clinical Trial | [1][2] |
| Sigmoid Colon Tissue Concentration (Day 7) | 5-20 µg/g | Human | Phase 1b Clinical Trial | [1][2] |
| In Vitro IL-1β IC90 | ~2.0 µg/mL | Human | In Vitro Studies | [1] |
| Pharmacodynamic Effect | Reduced IL-1β production in ex vivo stimulated whole blood | Human | Phase 1b Clinical Trial | [1][2] |
| Clinical Outcome | No significant differences in stool biomarkers or IL-1-related gene signature in colon tissue | Human | Phase 1b Clinical Trial | [1][2] |
Experimental Protocols
The following are detailed protocols for inducing colitis in mice and a general protocol for evaluating a selective NLRP3 inhibitor. These should be adapted based on the specific research question and institutional guidelines.
Dextran Sulfate Sodium (DSS)-Induced Colitis Model
This model is widely used to induce acute or chronic colitis that resembles human ulcerative colitis.
Experimental Workflow:
Caption: Workflow for DSS-Induced Colitis and Treatment Evaluation.
Materials:
-
6-8 week old C57BL/6 mice
-
Dextran Sulfate Sodium (DSS), molecular weight 36,000-50,000 Da
-
Sterile drinking water
-
This compound or other NLRP3 inhibitor
-
Vehicle for drug administration (e.g., 0.5% methylcellulose)
-
Standard animal housing and care facilities
Procedure:
-
Acclimatization: Acclimatize mice to the animal facility for at least one week before the start of the experiment.
-
Induction of Colitis:
-
Prepare a fresh solution of 2.5-5% (w/v) DSS in sterile drinking water. The concentration may need to be optimized based on the DSS batch and mouse strain.
-
Provide the DSS solution as the sole source of drinking water for 7 consecutive days.
-
A control group should receive regular sterile drinking water.
-
-
Drug Administration:
-
Based on preliminary dose-finding studies, prepare the desired concentration of this compound in the chosen vehicle.
-
Administer this compound or vehicle to the respective groups daily via oral gavage, starting from day 0 of DSS administration.
-
-
Monitoring:
-
Monitor the mice daily for body weight, stool consistency, and the presence of blood in the feces.
-
Calculate the Disease Activity Index (DAI) based on these parameters (see table below).
-
-
Endpoint Analysis (Day 7):
-
Euthanize the mice according to approved institutional protocols.
-
Carefully dissect the entire colon from the cecum to the anus.
-
Measure the length and weight of the colon.
-
Collect tissue samples for histological analysis (e.g., H&E staining), myeloperoxidase (MPO) assay, and cytokine measurements (e.g., ELISA or qPCR for IL-1β, TNF-α).
-
Disease Activity Index (DAI) Scoring:
| Score | Weight Loss (%) | Stool Consistency | Blood in Stool |
| 0 | None | Normal | None |
| 1 | 1-5 | ||
| 2 | 5-10 | Loose stools | Faintly positive |
| 3 | 10-15 | ||
| 4 | >15 | Diarrhea | Gross bleeding |
The DAI is the sum of the scores for weight loss, stool consistency, and blood in stool, divided by 3.
Trinitrobenzene Sulfonic Acid (TNBS)-Induced Colitis Model
This model induces a Th1-mediated inflammatory response that shares some features with human Crohn's disease.
Experimental Workflow:
Caption: Workflow for TNBS-Induced Colitis and Treatment Evaluation.
Materials:
-
6-8 week old BALB/c or SJL/J mice
-
2,4,6-Trinitrobenzene sulfonic acid (TNBS)
-
Ethanol
-
Phosphate-buffered saline (PBS)
-
This compound or other NLRP3 inhibitor
-
Vehicle for drug administration
-
Catheter for intrarectal administration
Procedure:
-
Acclimatization: Acclimatize mice for at least one week.
-
Induction of Colitis:
-
Fast mice for 12-16 hours with free access to water.
-
Anesthetize the mice.
-
Prepare a solution of TNBS in 50% ethanol (e.g., 100-150 mg/kg of TNBS).
-
Slowly instill the TNBS solution into the colon via a catheter inserted approximately 4 cm from the anus.
-
Keep the mice in a head-down position for a few minutes to ensure the distribution of the solution.
-
-
Drug Administration:
-
Administer this compound or vehicle daily, starting on the day of TNBS induction or as a pre-treatment, depending on the study design.
-
-
Monitoring and Endpoint Analysis:
-
Monitor the mice daily for weight loss and clinical signs of colitis.
-
Euthanize the mice at a predetermined endpoint (e.g., 3-7 days after induction).
-
Collect the colon and assess macroscopic damage (e.g., inflammation, ulceration, and bowel wall thickening).
-
Collect tissues for histological and molecular analyses as described for the DSS model.
-
Conclusion
While specific preclinical data for this compound in mouse models of colitis are not publicly available, the provided protocols offer a robust framework for evaluating its potential efficacy. As a selective NLRP3 inhibitor, this compound targets a key pathway in the inflammatory cascade of IBD. Researchers are encouraged to perform dose-response studies and to utilize multiple mouse models to thoroughly characterize the therapeutic potential and mechanism of action of this compound or other novel NLRP3 inhibitors. The human clinical trial data, although not showing a strong therapeutic signal, provides valuable information on the achievable drug exposure and target engagement, which can inform the design of future preclinical and clinical investigations.
References
- 1. A randomized, double‐blind phase 1b study evaluating the safety, tolerability, pharmacokinetics and pharmacodynamics of the NLRP3 inhibitor this compound in patients with moderate to severe active ulcerative colitis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. A randomized, double-blind phase 1b study evaluating the safety, tolerability, pharmacokinetics and pharmacodynamics of the NLRP3 inhibitor this compound in patients with moderate to severe active ulcerative colitis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
Preparation of Selnoflast stock solution with DMSO
An important initial step in utilizing the small molecule inhibitor Selnoflast in research is the accurate preparation of a stock solution. Dimethyl sulfoxide (DMSO) is a common solvent for this purpose due to its broad solvency.[1][2] This document provides a detailed protocol for the preparation, storage, and handling of a this compound stock solution in DMSO for use in experimental settings.
Key Compound Information & Solubility
A summary of the relevant physical and chemical properties of this compound and the solvent, DMSO, is provided below. Understanding these properties is crucial for accurate solution preparation and storage.
| Parameter | Value | Reference |
| Selnostat | ||
| Molecular Weight | Data not available | |
| Solubility in DMSO | Data not available | |
| Dimethyl Sulfoxide (DMSO) | ||
| Molecular Weight | 78.13 g/mol | [3] |
| Density | 1.1004 g/cm³ | [3] |
| Boiling Point | 189 °C (372 °F) | [4] |
| Freezing Point | 18.55 °C (65.4 °F) | [4] |
| Purity | ≥99.5% (Anhydrous) |
Experimental Protocol: Preparation of this compound Stock Solution
This protocol outlines the steps for preparing a 10 mM stock solution of this compound in DMSO.
Materials and Equipment:
-
Selnostat powder
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
Microcentrifuge tubes (1.5 mL)
-
Pipettes and sterile, filtered pipette tips
-
Analytical balance
-
Vortex mixer
-
Personal Protective Equipment (PPE): lab coat, gloves, safety glasses
Procedure:
-
Pre-weighing Preparation: Before weighing, ensure the this compound powder has equilibrated to room temperature to prevent condensation.
-
Weighing this compound: Accurately weigh the desired amount of this compound powder using an analytical balance. For a 10 mM stock solution, the required mass can be calculated using the following formula: Mass (mg) = 10 mM * Molecular Weight ( g/mol ) * Volume (L)
-
Dissolving in DMSO: Add the appropriate volume of anhydrous DMSO to the microcentrifuge tube containing the weighed this compound.
-
Vortexing: Vortex the solution thoroughly until the this compound is completely dissolved. Visually inspect the solution to ensure no solid particles remain. Gentle warming in a water bath (not exceeding 40°C) may be used to aid dissolution if necessary.
-
Storage: Aliquot the stock solution into smaller, single-use volumes to minimize freeze-thaw cycles. Store the aliquots at -20°C for long-term storage or at 4°C for short-term use (up to one week).
Workflow for preparing this compound stock solution.
Signaling Pathway Context
While specific data on the signaling pathways directly affected by this compound is not currently available, it is important to understand the broader context of signaling pathways in drug development. Many small molecule inhibitors target key cellular signaling cascades involved in disease progression. The Janus kinase/signal transducer and activator of transcription (JAK/STAT) pathway is one such critical pathway.[5] The JAK/STAT pathway is integral to cellular processes like proliferation, differentiation, and survival, and its dysregulation is implicated in various diseases.[5][6]
Simplified diagram of the JAK/STAT signaling pathway.
Disclaimer: This document provides a general protocol and should be adapted based on specific experimental needs and the manufacturer's instructions for this compound. Always adhere to standard laboratory safety practices.
References
- 1. scribd.com [scribd.com]
- 2. ptacts.uspto.gov [ptacts.uspto.gov]
- 3. Dimethyl sulfoxide - Wikipedia [en.wikipedia.org]
- 4. gchemglobal.com [gchemglobal.com]
- 5. JAK/STAT pathway: Extracellular signals, diseases, immunity, and therapeutic regimens - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Signaling pathways in the regulation of cancer stem cells and associated targeted therapy - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Oral Administration of Selnoflast in Rodent Studies
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the oral administration of Selnoflast (RO7486967), a selective inhibitor of the NLRP3 inflammasome, for use in rodent research models. The protocols outlined below are based on available data and best practices for oral gavage in laboratory animals.
Mechanism of Action
This compound is an orally active and potent small molecule that selectively and reversibly inhibits the NLRP3 (NOD-like receptor family, pyrin domain-containing 3) inflammasome. The NLRP3 inflammasome is a multi-protein complex within the innate immune system that, upon activation by various stimuli, triggers the maturation and release of pro-inflammatory cytokines, primarily interleukin-1β (IL-1β) and interleukin-18 (IL-18). By targeting the NLRP3 protein, this compound prevents the assembly of the inflammasome complex, thereby blocking the downstream inflammatory cascade.[1][2]
Signaling Pathway of NLRP3 Inflammasome Activation and Inhibition by this compound
Caption: this compound inhibits the activation of the NLRP3 inflammasome, preventing the cleavage and release of pro-inflammatory cytokines IL-1β and IL-18.
Oral Administration Protocol for Rodent Studies
While specific preclinical data on the oral administration of this compound in rodents is not extensively published, a general protocol can be established based on common practices for oral gavage and formulation of similar compounds.
Materials
-
This compound (RO7486967) powder
-
Vehicle: 0.5% w/v Carboxymethylcellulose sodium (CMC-Na) in sterile water
-
Sterile water for injection
-
Appropriately sized oral gavage needles (flexible-tipped recommended to minimize injury)
-
Syringes (1 mL or 3 mL)
-
Balance and weighing materials
-
Homogenizer or magnetic stirrer
Vehicle Preparation (0.5% CMC-Na)
-
Weigh 0.5 g of CMC-Na.
-
Slowly add the CMC-Na to 100 mL of sterile water while continuously stirring or vortexing to prevent clumping.
-
Continue to stir until the CMC-Na is fully dissolved and the solution is clear and homogeneous. This may take several hours. Gentle heating can aid dissolution, but the solution must be cooled to room temperature before adding the test compound.
This compound Formulation
It is recommended to prepare a homogeneous suspension of this compound in the chosen vehicle.
-
Determine the desired final concentration of this compound for your study (e.g., 1 mg/mL, 5 mg/mL). A suggested starting concentration for a homogeneous suspension is ≥5 mg/mL.
-
Calculate the required amount of this compound powder and vehicle.
-
Accurately weigh the this compound powder.
-
In a suitable container, add a small amount of the vehicle to the this compound powder to create a paste.
-
Gradually add the remaining vehicle while continuously mixing or homogenizing until a uniform suspension is achieved.
-
Visually inspect the suspension for any clumps or undissolved particles.
Note: The stability of the formulation should be determined empirically. It is recommended to prepare fresh suspensions daily or as dictated by stability studies.
Oral Gavage Procedure
The following is a general guideline for oral gavage in mice and rats. All procedures should be performed by trained personnel in accordance with institutional animal care and use committee (IACUC) guidelines.
-
Animal Handling: Gently but firmly restrain the animal to prevent movement and injury. For mice, this can be achieved by scruffing the neck and back. For rats, a two-handed grip is often used.
-
Gavage Needle Insertion: Measure the gavage needle from the tip of the animal's nose to the last rib to estimate the correct insertion depth to reach the stomach. Gently insert the needle into the esophagus, allowing the animal to swallow it. Do not force the needle. If resistance is met, withdraw and re-insert.
-
Dose Administration: Once the needle is in the correct position, slowly administer the calculated volume of the this compound suspension.
-
Post-Administration Monitoring: After administration, return the animal to its cage and monitor for any signs of distress, such as difficulty breathing, which could indicate accidental tracheal administration.
Experimental Workflow
The following diagram illustrates a typical workflow for an in vivo study evaluating the efficacy of orally administered this compound in a rodent model of inflammation.
References
- 1. A randomized, double‐blind phase 1b study evaluating the safety, tolerability, pharmacokinetics and pharmacodynamics of the NLRP3 inhibitor this compound in patients with moderate to severe active ulcerative colitis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Inactivation of NLRP3 inflammasome by dephosphorylation at Serine 658 alleviates glial inflammation in the mouse model of Parkinson’s disease - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Ex Vivo Whole Blood Stimulation with LPS in Selnoflast Studies
For Researchers, Scientists, and Drug Development Professionals
Introduction
This document provides detailed application notes and experimental protocols for utilizing an ex vivo whole blood stimulation assay with lipopolysaccharide (LPS) to evaluate the pharmacological activity of Selnoflast. This compound (RO7486967) is a potent and selective inhibitor of the NLRP3 inflammasome, a key component of the innate immune system that drives the release of pro-inflammatory cytokines, including Interleukin-1β (IL-1β). The ex vivo whole blood stimulation model serves as a valuable platform to assess the inhibitory capacity of compounds like this compound on cytokine release in a physiologically relevant matrix.
Lipopolysaccharide, a component of the outer membrane of Gram-negative bacteria, is a powerful activator of the innate immune response. In whole blood, LPS primarily stimulates monocytes and macrophages through Toll-like receptor 4 (TLR4), leading to the activation of downstream signaling pathways, including the NLRP3 inflammasome, and subsequent production and release of inflammatory cytokines such as IL-1β, Tumor Necrosis Factor-alpha (TNF-α), and Interleukin-6 (IL-6).
A Phase 1b clinical study in patients with ulcerative colitis demonstrated that this compound treatment resulted in a reduction of IL-1β production in whole blood following ex vivo stimulation with LPS[1][2]. This finding underscores the utility of this assay in characterizing the pharmacodynamic effects of this compound.
Signaling Pathway
The following diagram illustrates the signaling pathway initiated by LPS stimulation in whole blood, leading to the production of pro-inflammatory cytokines, and the proposed point of intervention for this compound as an NLRP3 inhibitor.
Caption: LPS signaling pathway and this compound's mechanism of action.
Experimental Protocol: Ex Vivo Whole Blood Stimulation with LPS
This protocol is a general guideline and may require optimization based on specific experimental goals and laboratory conditions.
1. Materials and Reagents:
-
Human Whole Blood: Collected from healthy volunteers or study participants in sodium heparin or EDTA-containing tubes.
-
Lipopolysaccharide (LPS): From E. coli or other Gram-negative bacteria (e.g., Sigma-Aldrich, Cat# L4516). Prepare a stock solution and working dilutions in sterile, endotoxin-free phosphate-buffered saline (PBS).
-
Selnofrast: Prepare stock solutions and serial dilutions in an appropriate vehicle (e.g., DMSO). Ensure the final vehicle concentration is consistent across all experimental conditions and does not exceed a non-toxic level (typically ≤ 0.1%).
-
Cell Culture Medium: RPMI 1640 medium supplemented with L-glutamine and, optionally, penicillin-streptomycin.
-
96-well Cell Culture Plates: Sterile, flat-bottom.
-
Reagents for Cytokine Analysis: ELISA kits or multiplex immunoassay kits for human IL-1β, TNF-α, and IL-6.
-
Other Laboratory Equipment: Pipettes, sterile pipette tips, centrifuge, incubator (37°C, 5% CO₂), plate reader.
2. Experimental Workflow:
The following diagram outlines the key steps of the ex vivo whole blood stimulation assay.
Caption: Experimental workflow for ex vivo whole blood stimulation.
3. Detailed Procedure:
-
Blood Collection and Handling:
-
Collect whole blood from subjects into tubes containing an anticoagulant (sodium heparin is often preferred for preserving leukocyte function).
-
Process the blood within 2 hours of collection. All procedures should be performed under sterile conditions.
-
-
Pre-incubation with Selnofrast:
-
In a 96-well plate, add the desired concentrations of Selnofrast or vehicle control to the appropriate wells.
-
Add whole blood to each well (e.g., 180 µL).
-
Mix gently and pre-incubate the plate at 37°C in a 5% CO₂ incubator for a predetermined time (e.g., 30-60 minutes) to allow for drug uptake and target engagement.
-
-
LPS Stimulation:
-
Prepare a range of LPS concentrations (e.g., 0.1, 1, 10, 100 ng/mL) in RPMI 1640 medium.
-
Add a small volume of the LPS working solutions (e.g., 20 µL) to the wells containing the pre-incubated blood and Selnofrast. Include a non-stimulated control (medium/vehicle only).
-
The final volume in each well should be consistent (e.g., 200 µL).
-
Incubate the plate at 37°C in a 5% CO₂ incubator for the desired stimulation period (e.g., 4, 8, or 24 hours). The optimal incubation time may vary depending on the cytokine of interest.
-
-
Sample Collection:
-
After incubation, centrifuge the 96-well plate at a low speed (e.g., 1000 x g) for 10 minutes at 4°C to pellet the blood cells.
-
Carefully collect the plasma supernatant from each well without disturbing the cell pellet.
-
-
Cytokine Analysis:
-
Analyze the collected plasma supernatants for the levels of IL-1β, TNF-α, and IL-6 using commercially available ELISA or multiplex immunoassay kits, following the manufacturer's instructions.
-
Samples may be stored at -80°C for later analysis if necessary.
-
Data Presentation
The quantitative data obtained from the cytokine analysis should be summarized in a clear and structured format. The following tables provide templates for presenting the results.
Table 1: Effect of Selnofrast on LPS-Induced IL-1β Release in Whole Blood
| Selnofrast Conc. (µM) | LPS (ng/mL) | IL-1β (pg/mL) ± SD | % Inhibition |
| Vehicle | 0 | [Baseline Level] | N/A |
| Vehicle | 10 | [Maximal Response] | 0 |
| 0.1 | 10 | [Value] | [Value] |
| 1 | 10 | [Value] | [Value] |
| 10 | 10 | [Value] | [Value] |
Table 2: Effect of Selnofrast on LPS-Induced TNF-α Release in Whole Blood
| Selnofrast Conc. (µM) | LPS (ng/mL) | TNF-α (pg/mL) ± SD | % Inhibition |
| Vehicle | 0 | [Baseline Level] | N/A |
| Vehicle | 10 | [Maximal Response] | 0 |
| 0.1 | 10 | [Value] | [Value] |
| 1 | 10 | [Value] | [Value] |
| 10 | 10 | [Value] | [Value] |
Table 3: Effect of Selnofrast on LPS-Induced IL-6 Release in Whole Blood
| Selnofrast Conc. (µM) | LPS (ng/mL) | IL-6 (pg/mL) ± SD | % Inhibition |
| Vehicle | 0 | [Baseline Level] | N/A |
| Vehicle | 10 | [Maximal Response] | 0 |
| 0.1 | 10 | [Value] | [Value] |
| 1 | 10 | [Value] | [Value] |
| 10 | 10 | [Value] | [Value] |
Note: The concentrations of Selnofrast and LPS, as well as the specific cytokine levels, should be replaced with actual experimental data. The % inhibition can be calculated relative to the vehicle-treated, LPS-stimulated control.
Conclusion
The ex vivo whole blood stimulation assay with LPS is a robust and clinically relevant method for evaluating the anti-inflammatory properties of NLRP3 inhibitors like Selnofrast. This document provides a foundational protocol and framework for conducting these studies and presenting the resulting data. Researchers are encouraged to optimize the experimental conditions to suit their specific objectives and to further explore the inhibitory effects of Selnofrast on a broader range of inflammatory mediators.
References
- 1. A randomized, double-blind phase 1b study evaluating the safety, tolerability, pharmacokinetics and pharmacodynamics of the NLRP3 inhibitor this compound in patients with moderate to severe active ulcerative colitis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. A randomized, double‐blind phase 1b study evaluating the safety, tolerability, pharmacokinetics and pharmacodynamics of the NLRP3 inhibitor this compound in patients with moderate to severe active ulcerative colitis - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Studying α-Synuclein-Induced Inflammation with MCC950
For Researchers, Scientists, and Drug Development Professionals
Introduction
Neuroinflammation is a critical component in the pathogenesis of synucleinopathies, such as Parkinson's disease (PD), where the aggregation of alpha-synuclein (α-synuclein) triggers a cascade of inflammatory events leading to neuronal damage. A key mediator of this inflammatory response is the NLRP3 (NOD-, LRR- and pyrin domain-containing 3) inflammasome. Aggregated forms of α-synuclein can activate the NLRP3 inflammasome in microglia, the resident immune cells of the central nervous system. This activation leads to the release of pro-inflammatory cytokines, including Interleukin-1β (IL-1β) and Interleukin-18 (IL-18), which contribute to a chronic inflammatory state and subsequent neurodegeneration.[1][2][3]
MCC950 is a potent and selective small-molecule inhibitor of the NLRP3 inflammasome.[4][5] It has been demonstrated to effectively block NLRP3 activation in response to various stimuli, including fibrillar α-synuclein.[4][5] Preclinical studies in rodent models of Parkinson's disease have shown that oral administration of MCC950 can mitigate motor deficits, reduce nigrostriatal dopaminergic degeneration, and decrease the accumulation of α-synuclein aggregates.[4][5][6] These findings highlight MCC950 as a valuable research tool for investigating the role of the NLRP3 inflammasome in α-synuclein-driven pathology and as a potential therapeutic candidate.
These application notes provide detailed protocols for utilizing MCC950 to study and inhibit α-synuclein-induced inflammation in both in vitro and in vivo models.
Data Presentation
Table 1: In Vitro Efficacy of MCC950
| Parameter | Cell Type | Stimulus | MCC950 Concentration | Outcome | Reference |
| IC50 | Mouse Bone Marrow-Derived Macrophages | ATP | 7.5 nM | Inhibition of IL-1β secretion | [5] |
| IC50 | Human Monocyte-Derived Macrophages | ATP | 8.1 nM | Inhibition of IL-1β secretion | [5] |
| Effective Concentration | Mouse Primary Microglia | α-synuclein fibrils | 100 nM | Abolished inflammasome activation and ASC release | [4] |
Table 2: In Vivo Efficacy of MCC950 in a Parkinson's Disease Mouse Model
| Animal Model | Treatment | Dosage | Outcome | Reference |
| MPTP-induced mouse model | Intraperitoneal MCC950 administration | Not specified | Improved behavioral dysfunctions, reduced dopaminergic neuronal degeneration, inhibited glial cell and NLRP3 inflammasome activation. | [7] |
| α-synuclein PFF injection model | Oral administration of MCC950 | Not specified | Mitigated motor deficits, nigrostriatal dopaminergic degeneration, and accumulation of α-synuclein aggregates. | [4] |
| Human α-synuclein mouse model | Repeat administration of MCC950 | Not specified | Reduced CD4+ and CD8+ T cell infiltration, mitigated microglial activation, modified α-synuclein aggregation, and reduced neurodegeneration. | [6] |
Signaling Pathways and Experimental Workflows
α-Synuclein-Induced NLRP3 Inflammasome Activation Pathway
Caption: α-Synuclein-induced NLRP3 inflammasome activation and inhibition by MCC950.
Experimental Workflow: In Vitro Inhibition of α-Synuclein-Induced Inflammation
Caption: In vitro workflow for assessing MCC950's effect on α-synuclein-induced inflammation.
Experimental Workflow: In Vivo Assessment of MCC950 in a Parkinson's Disease Model
Caption: In vivo workflow for evaluating MCC950 in an α-synuclein-based mouse model of Parkinson's disease.
Experimental Protocols
Protocol 1: In Vitro Inhibition of α-Synuclein-Induced NLRP3 Inflammasome Activation in Microglia
Objective: To determine the efficacy of MCC950 in inhibiting α-synuclein-induced inflammasome activation in cultured microglia.
Materials:
-
Primary microglia or BV-2 microglial cell line
-
Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin
-
Recombinant α-synuclein pre-formed fibrils (PFFs)
-
MCC950 (dissolved in DMSO)
-
Vehicle control (DMSO)
-
Lipopolysaccharide (LPS) (for priming, optional)
-
ATP (positive control for NLRP3 activation)
-
ELISA kits for mouse IL-1β and IL-18
-
Reagents and equipment for Western blotting (primary antibodies for Caspase-1, NLRP3, ASC, and a loading control like β-actin)
Procedure:
-
Cell Seeding: Seed primary microglia or BV-2 cells in a 24-well plate at a density of 2 x 10^5 cells/well and allow them to adhere overnight.
-
Priming (Optional but Recommended): For robust inflammasome activation, prime the cells with LPS (e.g., 100 ng/mL) for 3-4 hours.
-
MCC950 Pre-treatment: Remove the medium and replace it with fresh serum-free medium containing MCC950 at various concentrations (e.g., 10 nM, 100 nM, 1 µM) or vehicle control. Incubate for 1 hour.
-
α-Synuclein Stimulation: Add α-synuclein PFFs to the wells at a final concentration of 1-5 µM. For a positive control, treat some wells with ATP (5 mM) for 30-60 minutes after LPS priming.
-
Incubation: Incubate the cells for 12-24 hours at 37°C in a CO2 incubator.
-
Sample Collection:
-
Supernatant: Carefully collect the cell culture supernatant and store it at -80°C for cytokine analysis.
-
Cell Lysate: Wash the cells with ice-cold PBS and lyse them with RIPA buffer containing protease and phosphatase inhibitors. Centrifuge to pellet cell debris and collect the supernatant (cell lysate). Store at -80°C.
-
-
Analysis:
-
ELISA: Measure the concentration of mature IL-1β and IL-18 in the collected supernatants according to the manufacturer's instructions.
-
Western Blot: Perform Western blot analysis on the cell lysates to detect the levels of cleaved Caspase-1 (p20 subunit) and total NLRP3 and ASC.
-
Protocol 2: In Vivo Evaluation of MCC950 in an α-Synuclein PFF-Induced Mouse Model of Parkinson's Disease
Objective: To assess the neuroprotective and anti-inflammatory effects of MCC950 in a mouse model of α-synucleinopathy.
Materials:
-
C57BL/6 mice (8-10 weeks old)
-
Recombinant mouse α-synuclein PFFs
-
MCC950
-
Vehicle control (e.g., 0.5% carboxymethylcellulose)
-
Stereotaxic surgery equipment
-
Behavioral testing apparatus (e.g., rotarod, cylinder)
-
Reagents and equipment for immunohistochemistry and Western blotting
Procedure:
-
Stereotaxic Injection of α-Synuclein PFFs:
-
Anesthetize the mice and secure them in a stereotaxic frame.
-
Inject α-synuclein PFFs (e.g., 5 µg in 2 µL of sterile PBS) unilaterally into the striatum.
-
-
MCC950 Administration:
-
Begin MCC950 or vehicle administration one day after surgery.
-
Administer MCC950 (e.g., 10 mg/kg) or vehicle daily via oral gavage for the duration of the study (e.g., 60 days).
-
-
Behavioral Analysis:
-
Perform behavioral tests at regular intervals (e.g., every 2 weeks) to assess motor function.
-
Rotarod Test: Measure the latency to fall from an accelerating rotating rod.
-
Cylinder Test: Assess forelimb use asymmetry by observing spontaneous exploratory behavior in a cylinder.
-
-
Tissue Processing:
-
At the end of the study, euthanize the mice and perfuse them with PBS followed by 4% paraformaldehyde (for immunohistochemistry) or collect fresh brain tissue (for biochemical analysis).
-
-
Analysis:
-
Immunohistochemistry:
-
Section the brains and perform immunohistochemical staining for:
-
Tyrosine hydroxylase (TH) to quantify dopaminergic neuron loss in the substantia nigra.
-
Iba1 to assess microglial activation.
-
Phosphorylated α-synuclein (pS129) to quantify pathological α-synuclein aggregates.
-
-
-
Biochemical Analysis:
-
Homogenize fresh brain tissue from the striatum and midbrain.
-
Perform ELISA to measure levels of pro-inflammatory cytokines (e.g., IL-1β).
-
Perform Western blot to analyze the levels of inflammasome components (NLRP3, cleaved Caspase-1).
-
-
Conclusion
MCC950 is a powerful tool for dissecting the contribution of the NLRP3 inflammasome to α-synuclein-mediated neuroinflammation. The protocols outlined above provide a framework for researchers to investigate the therapeutic potential of NLRP3 inhibition in models of Parkinson's disease and other synucleinopathies. The ability to quantify the effects of MCC950 on both inflammatory readouts and neurodegenerative endpoints will be crucial for advancing our understanding of these devastating diseases and for the development of novel therapeutic strategies.
References
- 1. Role of NLRP3 Inflammasome in Parkinson’s Disease and Therapeutic Considerations - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Frontiers | Targeting the inflammasome in Parkinson’s disease [frontiersin.org]
- 3. mdpi.com [mdpi.com]
- 4. Inflammasome inhibition prevents α-synuclein pathology and dopaminergic neurodegeneration in mice - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Targeting the inflammasome in Parkinson’s disease - PMC [pmc.ncbi.nlm.nih.gov]
- 6. inflammasome-inhibition-protects-dopaminergic-neurons-from-synuclein-pathology-in-a-model-of-progressive-parkinson-s-disease - Ask this paper | Bohrium [bohrium.com]
- 7. A selective NLRP3 inflammasome inhibitor attenuates behavioral deficits and neuroinflammation in a mouse model of Parkinson's disease - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols: In Vivo Imaging of Selnoflast's Effect on Brain Inflammation
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides detailed application notes and protocols for utilizing in vivo imaging techniques to assess the therapeutic efficacy of Selnoflast on brain inflammation. This compound is a potent and selective small-molecule inhibitor of the NLRP3 (NOD-, LRR- and pyrin domain-containing protein 3) inflammasome, a key driver of neuroinflammation in various neurological disorders. Non-invasive imaging allows for longitudinal monitoring of drug distribution, target engagement, and downstream effects on glial cell activation and tissue microstructure. The following sections detail this compound's mechanism of action, protocols for Positron Emission Tomography (PET) and Magnetic Resonance Imaging (MRI) in preclinical models, and methods for quantitative data analysis.
Introduction to this compound and Neuroinflammation
Neuroinflammation is a critical pathological component of many neurodegenerative diseases, including Parkinson's disease, Alzheimer's disease, and multiple sclerosis. A central pathway in the innate immune response that drives neuroinflammation is the activation of the NLRP3 inflammasome in microglia, the resident immune cells of the brain.[1][2] Aberrant activation of the NLRP3 inflammasome leads to the maturation and release of potent pro-inflammatory cytokines, IL-1β and IL-18, perpetuating a cycle of inflammation and neuronal damage.[3][4]
This compound (also known as RO7486967) is an orally active, selective, and reversible inhibitor of the NLRP3 inflammasome.[2] By directly binding to the NLRP3 protein, this compound prevents the assembly of the inflammasome complex, thereby blocking the downstream inflammatory cascade.[5] In vivo imaging provides an indispensable toolset for evaluating the central nervous system (CNS) activity of NLRP3 inhibitors like this compound, offering insights into brain penetration, target engagement, and therapeutic impact on neuroinflammatory processes.
Mechanism of Action: this compound and the NLRP3 Inflammasome Pathway
The activation of the NLRP3 inflammasome is a two-step process. The "priming" step, often initiated by signals like lipopolysaccharide (LPS), leads to the transcriptional upregulation of NLRP3 and pro-IL-1β.[4] The "activation" step is triggered by a variety of stimuli, including pathogen-associated molecular patterns (PAMPs) and danger-associated molecular patterns (DAMPs), which leads to the assembly of the inflammasome complex. This complex consists of the NLRP3 sensor, the ASC (Apoptosis-associated speck-like protein containing a CARD) adaptor protein, and pro-caspase-1.[1][2] Oligomerization results in the cleavage and activation of caspase-1, which in turn cleaves pro-IL-1β and pro-IL-18 into their mature, secreted forms. This compound intervenes at the assembly stage, preventing the activation of this cascade.[5]
Quantitative Data Presentation
Effective evaluation of this compound requires robust quantitative analysis. Data should be organized to compare outcomes between placebo and treatment groups across different time points.
Table 1: Pharmacokinetic Profile of this compound (450 mg, once daily) Data derived from a Phase 1b study in patients with ulcerative colitis and is representative of systemic exposure.[2][6]
| Parameter | Day 1 | Day 5 |
| Tmax (h) | ~1.0 | Not Reported |
| Mean Ctrough (µg/mL) | 2.55 | 2.66 |
| IL-1β Inhibition (ex vivo) | >95% for ≥10h | >90% over dosing interval |
Table 2: Representative In Vivo TSPO-PET Imaging Data in a Preclinical Model Hypothetical data based on expected outcomes from a lipopolysaccharide (LPS)-induced neuroinflammation mouse model treated with this compound. Data represents mean radiotracer uptake (% Injected Dose per gram) ± SD.
| Brain Region | Sham + Placebo | LPS + Placebo | LPS + this compound | % Reduction with this compound |
| Cortex | 1.95 ± 0.25 | 3.15 ± 0.31 | 2.20 ± 0.28 | ~79% |
| Hippocampus | 2.05 ± 0.30 | 3.90 ± 0.45 | 2.45 ± 0.35 | ~75% |
| Striatum | 1.80 ± 0.22 | 2.95 ± 0.29 | 2.00 ± 0.25 | ~80% |
Experimental Protocols
The following protocols describe the use of PET and MRI to assess this compound's effect in a preclinical model of neuroinflammation.
General Experimental Workflow
A typical preclinical study involves inducing neuroinflammation, administering the therapeutic agent, and performing longitudinal imaging to assess the response.
Protocol 1: TSPO-PET Imaging of Microglial Activation
This protocol uses PET with the radiotracer [18F]DPA-714 to quantify the expression of Translocator protein (TSPO), a biomarker for microglial and astrocyte activation.[7][8][9]
Objective: To measure changes in TSPO levels in the brain following this compound treatment in a neuroinflammation model.
Materials:
-
Animal model: C57BL/6 mice (8-10 weeks old)
-
Inducing agent: Lipopolysaccharide (LPS) from E. coli O111:B4
-
Therapeutic: this compound, formulated for oral gavage
-
Anesthetic: Isoflurane (2-3% for induction, 1.5-2% for maintenance)
-
Radiotracer: [18F]DPA-714 (activity: 5-7 MBq per animal)
-
Imaging System: Small-animal PET/CT scanner
Procedure:
-
Model Induction: Induce neuroinflammation by a single intraperitoneal (i.p.) injection of LPS (0.5 mg/kg).[10] House animals under standard conditions. Sham animals receive a saline injection.
-
Treatment: Begin this compound administration (e.g., once daily via oral gavage) at a predetermined time post-LPS injection. The placebo group receives the vehicle.
-
Animal Preparation for PET: At the desired imaging time point (e.g., 24-72 hours post-LPS), fast the mice for 4-6 hours to reduce background signal. Anesthetize the mouse with isoflurane.
-
Radiotracer Administration: Place the anesthetized mouse on the scanner bed. Secure a tail-vein catheter and inject a bolus of [18F]DPA-714 (typically 5.5-7.0 MBq in ~150 µL saline).[7]
-
Image Acquisition:
-
Image Reconstruction and Analysis:
-
Reconstruct dynamic PET images into time frames (e.g., 6 x 5 min).[7]
-
Co-register the PET images to a standard mouse brain MRI atlas.
-
Draw volumes of interest (VOIs) over key brain regions (cortex, hippocampus, striatum).
-
Generate time-activity curves (TACs) for each VOI.
-
Calculate the radiotracer uptake, often expressed as the percentage of injected dose per gram of tissue (%ID/g) for a specific time window (e.g., 40-60 minutes post-injection) where uptake is stable.[9]
-
-
(Optional) Blocking Study: To confirm signal specificity, a separate cohort of animals can be pre-treated with a high dose of a non-radiolabeled TSPO ligand (e.g., PK11195, 1 mg/kg) 10 minutes before [18F]DPA-714 injection to block specific binding.[8][9]
Protocol 2: Diffusion-Weighted MRI (dw-MRI) of Glial Cell Morphology
This protocol uses advanced dw-MRI to non-invasively detect microstructural changes in brain tissue, which are indicative of morphological shifts in activated microglia and astrocytes.[11][12]
Objective: To assess this compound's effect on glial cell morphology changes during neuroinflammation.
Materials:
-
Animal model and treatment groups as described in Protocol 4.2.
-
Anesthetic: Isoflurane
-
Imaging System: High-field small-animal MRI scanner (e.g., 9.4 T) with a cryogenic coil.[13]
Procedure:
-
Model Induction and Treatment: Follow steps 1 and 2 from Protocol 4.2.
-
Animal Preparation for MRI: Anesthetize the mouse with isoflurane. Position the animal in a stereotactic frame within the scanner to minimize head motion. Monitor vital signs.
-
Image Acquisition:
-
Acquire a high-resolution T2-weighted anatomical scan for reference.
-
Perform a diffusion-weighted scan using a spin-echo pulse sequence. Key parameters to optimize include:
-
-
Data Processing and Analysis:
-
Correct data for eddy currents and motion artifacts.
-
Fit the diffusion data to a model. Common models include:
-
Diffusion Tensor Imaging (DTI): Calculates metrics like Fractional Anisotropy (FA) and Mean Diffusivity (MD). Neuroinflammation can lead to changes in these values.
-
Advanced Models: Techniques like Diffusion Kurtosis Imaging (DKI) or Neurite Orientation Dispersion and Density Imaging (NODDI) can provide more specific information about changes in cellular complexity and morphology.[12]
-
-
Generate parameter maps (e.g., MD map).
-
Perform region-of-interest (ROI) or voxel-based analysis to compare diffusion metrics between treatment groups. An increase in isotropic diffusion (higher MD) in gray matter can be indicative of glial activation.[11]
-
Complementary Nature of Imaging Modalities
PET and MRI offer distinct but complementary information on the effects of this compound. TSPO-PET provides a direct molecular measure of glial activation (target engagement and pharmacodynamic effect), while dw-MRI offers a functional readout of the microstructural consequences of that activation. Using both provides a more complete picture of the drug's in-vivo efficacy.
Conclusion
In vivo imaging is a powerful, translationally relevant approach for characterizing the efficacy of novel neuroinflammatory inhibitors like this compound. TSPO-PET allows for the direct visualization and quantification of glial activation, serving as a key pharmacodynamic biomarker. Advanced MRI techniques, such as dw-MRI, provide valuable insights into the downstream microstructural consequences of neuroinflammation and its attenuation by therapeutic intervention. The protocols outlined here provide a framework for the robust preclinical evaluation of this compound, generating the quantitative data necessary to guide further clinical development for neurodegenerative disorders.
References
- 1. scienceofparkinsons.com [scienceofparkinsons.com]
- 2. A randomized, double‐blind phase 1b study evaluating the safety, tolerability, pharmacokinetics and pharmacodynamics of the NLRP3 inhibitor this compound in patients with moderate to severe active ulcerative colitis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. INFLAMMASOME INHIBITORS - 21st Century Miracle Drugs: Spotlight on Clinical NLRP3 Inflammasome Inhibitors [drug-dev.com]
- 4. Frontiers | The NLRP3 Inflammasome Pathway: A Review of Mechanisms and Inhibitors for the Treatment of Inflammatory Diseases [frontiersin.org]
- 5. researchgate.net [researchgate.net]
- 6. Lipopolysaccharide-Induced Model of Neuroinflammation: Mechanisms of Action, Research Application and Future Directions for Its Use - PMC [pmc.ncbi.nlm.nih.gov]
- 7. TSPO Expression and [18F]DPA‐714 PET/CT Imaging as Pathogenetic and Diagnostic Biomarkers in Symptomatic Stages of Skeletal Muscle Fiber Degeneration in SOD1‐G93A ALS Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 8. PET Imaging for Dynamically Monitoring Neuroinflammation in APP/PS1 Mouse Model Using [18F]DPA714 - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Frontiers | PET Imaging for Dynamically Monitoring Neuroinflammation in APP/PS1 Mouse Model Using [18F]DPA714 [frontiersin.org]
- 10. researchgate.net [researchgate.net]
- 11. news-medical.net [news-medical.net]
- 12. Mapping Neuroinflammation With Diffusion-Weighted Magnetic Resonance Imaging: A Randomized Crossover Study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. Frontiers | Optimizing Diffusion Imaging Protocols for Structural Connectomics in Mouse Models of Neurological Conditions [frontiersin.org]
Troubleshooting & Optimization
Selnoflast solubility issues in aqueous solutions
Technical Support Center: Selnoflast
Introduction
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on addressing solubility challenges encountered with this compound, a potent and selective inhibitor of the STAT3 signaling pathway. Due to its hydrophobic nature, this compound can exhibit poor solubility in aqueous solutions, which may impact experimental reproducibility and outcomes. This guide offers troubleshooting protocols and frequently asked questions (FAQs) to ensure successful preparation and use of this compound in your research.
Frequently Asked Questions (FAQs) - this compound Solubility
Q1: I am seeing precipitation when I dilute my this compound stock solution into my aqueous cell culture medium. What is happening?
This is a common issue when a compound with low aqueous solubility is introduced into a buffered aqueous environment. The organic solvent in your stock solution is miscible with the aqueous medium, but this compound itself is not as soluble and may precipitate out.
Troubleshooting Steps:
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Decrease the final concentration: The most straightforward approach is to lower the final concentration of this compound in your working solution.
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Increase the solvent percentage in the final solution: While not always feasible due to potential solvent toxicity to cells, a slight increase in the percentage of the organic solvent (e.g., from 0.1% to 0.5% DMSO) might help maintain solubility. Always include a vehicle control in your experiments.
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Use a pre-warmed medium: Warming your cell culture medium to 37°C before adding the this compound stock solution can sometimes improve solubility.
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Add this compound stock to the medium with gentle vortexing: Instead of pipetting the stock solution into a static volume of medium, add it dropwise while gently vortexing the medium to facilitate rapid dispersion and dissolution.
Q2: What is the recommended solvent for preparing a high-concentration stock solution of this compound?
For initial stock solutions, we recommend using a water-miscible organic solvent. The choice of solvent can significantly impact the achievable stock concentration.
| Solvent | Maximum Stock Concentration (Hypothetical) | Notes |
| Dimethyl Sulfoxide (DMSO) | 50 mM | Commonly used, but can be toxic to some cell lines at higher concentrations. |
| N,N-Dimethylformamide (DMF) | 40 mM | Use with caution due to potential toxicity. |
| Ethanol (100%) | 10 mM | Less toxic than DMSO and DMF, but may be less effective at solubilizing. |
Q3: Can I use sonication to dissolve this compound in my aqueous buffer?
Yes, sonication can be an effective method to aid in the dissolution of this compound. However, it is crucial to monitor the temperature of the solution, as excessive heat generated during sonication can lead to degradation of the compound. Use short bursts of sonication in an ice bath.
Experimental Protocols
Protocol 1: Preparation of a 10 mM this compound Stock Solution in DMSO
-
Materials:
-
This compound powder
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Anhydrous Dimethyl Sulfoxide (DMSO)
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Sterile microcentrifuge tubes
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Calibrated pipette
-
-
Procedure:
-
Weigh out the required amount of this compound powder in a sterile microcentrifuge tube. For example, for 1 mL of a 10 mM solution (assuming a molecular weight of 450 g/mol ), weigh 4.5 mg.
-
Add the appropriate volume of anhydrous DMSO to the tube.
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Gently vortex the tube for 1-2 minutes to facilitate dissolution.
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If the compound is not fully dissolved, sonicate in a water bath for 5-10 minutes, ensuring the water does not become warm.
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Once fully dissolved, aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles.
-
Store the stock solution at -20°C or -80°C.
-
Protocol 2: Preparation of a 10 µM Working Solution in Cell Culture Medium
-
Materials:
-
10 mM this compound stock solution in DMSO
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Pre-warmed (37°C) cell culture medium
-
Sterile conical tube
-
-
Procedure:
-
In a sterile conical tube, add the required volume of pre-warmed cell culture medium.
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While gently vortexing the medium, add the appropriate volume of the 10 mM this compound stock solution. For example, to prepare 10 mL of a 10 µM working solution, add 10 µL of the 10 mM stock solution to 9.99 mL of medium.
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Ensure the final DMSO concentration is below the tolerance level of your cell line (typically ≤ 0.5%).
-
Use the working solution immediately.
-
Visual Guides
Caption: Troubleshooting workflow for this compound solubility issues.
Caption: Simplified STAT3 signaling pathway and the inhibitory action of this compound.
Optimizing Selnoflast Concentration for In Vitro Experiments: A Technical Support Guide
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to optimizing the use of Selnoflast in in vitro experiments. The information is presented in a question-and-answer format to directly address specific issues that may be encountered.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
This compound (also known as RO7486967, RG-6418, and IZD334) is an experimental, orally active, selective, and reversible small-molecule inhibitor of the NLRP3 inflammasome.[1] The NLRP3 inflammasome is a key component of the innate immune system that, when activated by various stimuli, triggers the release of pro-inflammatory cytokines, primarily interleukin-1β (IL-1β) and interleukin-18 (IL-18).[1][2] this compound functions by specifically binding to the NACHT domain of the NLRP3 protein, which prevents the assembly of the inflammasome complex. This blockage of assembly inhibits the activation of caspase-1, a critical enzyme responsible for the cleavage and subsequent maturation of pro-IL-1β and pro-IL-18 into their active, secreted forms.[1]
Q2: What are the recommended storage and handling conditions for this compound powder?
For optimal stability, this compound powder should be stored at -20°C for up to three years. Care should be taken to handle the powder in a controlled environment to minimize exposure to moisture, as this can affect its properties.
Q3: How should I prepare a stock solution of this compound?
This compound is soluble in several organic solvents. For in vitro experiments, dimethyl sulfoxide (DMSO) is the recommended solvent. To prepare a stock solution, dissolve the this compound powder in fresh, anhydrous DMSO. It is advisable to prepare aliquots of the stock solution to avoid repeated freeze-thaw cycles.
Q4: What are the storage recommendations for this compound stock solutions?
Once dissolved in a solvent, this compound stock solutions can be stored for:
-
Up to 1 year at -80°C
-
Up to 1 month at -20°C
Q5: What is a good starting concentration for this compound in in vitro experiments?
Based on in vitro pharmacological studies, this compound is a potent inhibitor of IL-1β release in activated human monocyte-derived macrophages.[1] An estimated IC90 (the concentration required to inhibit 90% of the response) for IL-1β release is approximately 2.0 µg/mL.[1] This value can serve as a strong starting point for dose-response experiments. A typical approach is to test a range of concentrations around this value, for example, from 0.1 µg/mL to 10 µg/mL, to determine the optimal concentration for your specific cell type and experimental conditions.
Troubleshooting Guide
Q1: I am observing precipitation when I add my this compound stock solution to the cell culture medium. What should I do?
This is a common issue with compounds dissolved in DMSO. To avoid precipitation:
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Ensure the final DMSO concentration is low: The final concentration of DMSO in your cell culture medium should be kept as low as possible, ideally at or below 0.1%, as higher concentrations can be toxic to cells. Most cell lines can tolerate up to 0.5% DMSO.
-
Perform serial dilutions correctly: Instead of adding a large volume of concentrated stock directly to your medium, perform serial dilutions of your stock solution in 100% DMSO first. Then, add a small, consistent volume of each DMSO dilution to your culture medium.
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Add the stock solution to the medium with gentle mixing: Pipette the this compound stock solution directly into the culture medium while gently swirling the plate or tube to facilitate rapid and even dispersion.
Q2: My vehicle control (DMSO alone) is showing an effect on my cells. How do I address this?
It is crucial to include a vehicle control in your experiments that contains the same final concentration of DMSO as your highest this compound concentration. If you observe an effect with the vehicle control:
-
Lower the DMSO concentration: The most likely cause is that the DMSO concentration is too high for your specific cell type. Try to prepare a more concentrated stock solution of this compound so that a smaller volume is needed to achieve the desired final concentration in your assay, thereby lowering the final DMSO percentage.
-
Test for DMSO tolerance: Perform a dose-response experiment with varying concentrations of DMSO (e.g., 0.01% to 1%) to determine the maximum tolerable concentration for your cells without affecting their viability or the readout of your assay.
Q3: I am not seeing any inhibition of IL-1β release, even at high concentrations of this compound. What could be the problem?
Several factors could contribute to a lack of inhibitory effect:
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Inactive compound: Ensure that the this compound has been stored and handled correctly to prevent degradation. Repeated freeze-thaw cycles or improper storage can reduce its activity.
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Inefficient inflammasome activation: Confirm that your positive control for NLRP3 inflammasome activation is working as expected. If your cells are not adequately stimulated, you will not be able to observe an inhibitory effect. Double-check the concentrations and incubation times for your priming agent (e.g., LPS) and activating agent (e.g., ATP or nigericin).
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Incorrect timing of inhibitor addition: For optimal effect, this compound should be added to the cells before the NLRP3 inflammasome is activated. A pre-incubation period of 30 minutes to 1 hour is generally recommended.
-
Cell type-specific differences: The potency of this compound may vary between different cell types. You may need to optimize the concentration range for your specific cellular model.
Data Presentation
Table 1: Physicochemical and In Vitro Potency of this compound
| Property | Value | Reference |
| Molecular Formula | C₂₀H₂₉N₃O₃S | |
| Molecular Weight | 391.53 g/mol | |
| Solubility (DMSO) | 78 mg/mL (199.21 mM) | [3] |
| In Vitro IC90 (IL-1β release) | ~2.0 µg/mL | [1] |
Table 2: Recommended Storage Conditions for this compound
| Form | Storage Temperature | Duration |
| Powder | -20°C | Up to 3 years |
| Stock Solution in Solvent | -80°C | Up to 1 year |
| -20°C | Up to 1 month |
Experimental Protocols
Protocol 1: In Vitro NLRP3 Inflammasome Inhibition Assay in Human Peripheral Blood Mononuclear Cells (PBMCs)
This protocol describes a method to assess the inhibitory effect of this compound on NLRP3 inflammasome activation in human PBMCs, measuring the release of IL-1β.
Materials:
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Human PBMCs
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RPMI-1640 medium supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin
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Lipopolysaccharide (LPS)
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Adenosine triphosphate (ATP)
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This compound
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DMSO (vehicle)
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Human IL-1β ELISA kit
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96-well cell culture plates
Procedure:
-
Cell Seeding: Seed human PBMCs in a 96-well plate at a density of 2 x 10⁵ to 5 x 10⁵ cells/well in complete RPMI-1640 medium. Incubate for 2 hours at 37°C in a 5% CO₂ incubator to allow cells to adhere.
-
Priming: Prime the cells by adding LPS to a final concentration of 100 ng/mL. Incubate for 3-4 hours at 37°C.
-
This compound Pre-incubation: Prepare serial dilutions of this compound in complete RPMI-1640 medium. Also, prepare a vehicle control with the same final DMSO concentration. After the priming step, carefully remove the medium and add the medium containing different concentrations of this compound or the vehicle control. Pre-incubate for 1 hour at 37°C.
-
NLRP3 Activation: Add ATP to a final concentration of 5 mM to induce NLRP3 inflammasome activation. Incubate for 45 minutes at 37°C.
-
Supernatant Collection: Centrifuge the plate at 400 x g for 5 minutes. Carefully collect the cell culture supernatants for analysis.
-
IL-1β Measurement: Measure the concentration of IL-1β in the supernatants using a human IL-1β ELISA kit, following the manufacturer's instructions.
Protocol 2: Cytotoxicity Assay
This protocol provides a general method to determine the potential cytotoxicity of this compound on a given cell line.
Materials:
-
Cell line of interest
-
Complete culture medium
-
This compound
-
DMSO (vehicle)
-
Cytotoxicity assay kit (e.g., LDH release assay or MTT assay)
-
96-well cell culture plates
Procedure:
-
Cell Seeding: Seed your cells in a 96-well plate at an appropriate density and allow them to adhere overnight.
-
Compound Addition: Prepare serial dilutions of this compound in complete culture medium. Also, prepare a vehicle control with the same final DMSO concentration. Add the different concentrations of this compound or vehicle control to the cells. Include a positive control for cytotoxicity (e.g., lysis buffer provided in the kit) and a negative control (medium only).
-
Incubation: Incubate the plate for a period relevant to your planned experiments (e.g., 24 hours).
-
Assay: Perform the cytotoxicity assay according to the manufacturer's instructions.
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Data Analysis: Calculate the percentage of cytotoxicity for each concentration of this compound compared to the positive and negative controls. This will help you determine the concentration range that is non-toxic to your cells.
Visualizations
References
- 1. A randomized, double‐blind phase 1b study evaluating the safety, tolerability, pharmacokinetics and pharmacodynamics of the NLRP3 inhibitor this compound in patients with moderate to severe active ulcerative colitis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. mdpi.com [mdpi.com]
Overcoming poor bioavailability of Selnoflast in vivo
Welcome to the technical support center for Selnoflast. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on achieving optimal in vivo performance of this compound, a selective and reversible inhibitor of the NLRP3 inflammasome.[1][2] This guide offers troubleshooting advice and frequently asked questions to address common challenges encountered during preclinical experiments.
Troubleshooting Guide
Issue 1: High Variability in Plasma Concentrations Across Subjects
Possible Cause: Inconsistent dissolution or absorption of this compound from the dosing vehicle.
Solution:
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Vehicle Optimization: Ensure this compound is fully solubilized or uniformly suspended in the dosing vehicle. For preclinical studies, consider using a formulation that enhances solubility, such as a solution with co-solvents or a lipid-based formulation.
-
Standardized Dosing Procedure: Maintain consistency in dosing volumes, gavage technique, and the fed/fasted state of the animals, as this can significantly impact gastrointestinal physiology and drug absorption.
Issue 2: Lower Than Expected Plasma Exposure (AUC)
Possible Causes:
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Poor Solubility in Gastrointestinal Fluids: this compound, as a small molecule, may have limited aqueous solubility, leading to poor dissolution and absorption.[2][3]
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First-Pass Metabolism: The drug may be extensively metabolized in the liver before reaching systemic circulation.
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P-glycoprotein (P-gp) Efflux: The compound could be a substrate for efflux transporters in the gut, actively pumping it out of cells and back into the intestinal lumen.[4]
Solutions:
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Formulation Strategies: Employ bioavailability-enhancing formulations. Refer to the "Formulation Strategies for this compound" table below for a comparison of different approaches.
-
Route of Administration: If oral bioavailability remains a significant hurdle, consider alternative routes for preclinical studies, such as intraperitoneal (IP) or intravenous (IV) injection, to bypass first-pass metabolism and absorption barriers. This can help establish a baseline for systemic exposure.
-
Co-administration with Inhibitors: In a research setting, co-administration with a P-gp inhibitor (e.g., verapamil) can help determine if efflux is a limiting factor to its absorption.[4]
Issue 3: Inconsistent Pharmacodynamic Effects Despite Consistent Dosing
Possible Cause: Plasma and tissue concentrations of this compound may not be consistently reaching the therapeutic threshold required for NLRP3 inhibition. A Phase 1b study in ulcerative colitis indicated that a 450 mg once-daily dose was needed to maintain plasma and tissue concentrations above the IL-1β IC90 level.[5][6]
Solution:
-
Dose-Response Study: Conduct a dose-escalation study to determine the relationship between the administered dose, plasma/tissue concentrations, and the desired pharmacodynamic effect (e.g., inhibition of IL-1β release).
-
Pharmacokinetic/Pharmacodynamic (PK/PD) Modeling: Establish a PK/PD relationship to understand the concentration-effect profile of this compound in your specific model. This will help in selecting a dosing regimen that maintains drug levels above the IC90 for the desired duration.
-
Confirm Target Engagement: Measure downstream biomarkers of NLRP3 inflammasome activation, such as IL-1β and IL-18, in plasma or target tissues to confirm that this compound is engaging its target at the administered dose.[5][7]
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of this compound?
A1: this compound is a potent and selective inhibitor of the NLRP3 (NACHT, LRR and PYD domains-containing protein 3) inflammasome.[1][2] The NLRP3 inflammasome is a key component of the innate immune system that, when activated, triggers the release of pro-inflammatory cytokines like interleukin-1β (IL-1β) and interleukin-18 (IL-18).[1][7] this compound works by binding to the NACHT domain of the NLRP3 protein, which prevents the assembly of the inflammasome complex and subsequent caspase-1 activation, thereby reducing the production of these inflammatory cytokines.[1]
Q2: What are the known pharmacokinetic properties of this compound?
A2: In a Phase 1b clinical trial in patients with ulcerative colitis, orally administered this compound was rapidly absorbed, reaching maximum plasma concentrations (Tmax) approximately 1 hour after dosing.[5][6] The study showed that a 450 mg once-daily dose could maintain mean plasma concentrations above the 90% inhibitory concentration (IC90) for IL-1β throughout the dosing interval.[5][6]
Q3: Which formulation strategies can be used to improve the oral bioavailability of this compound in preclinical studies?
A3: Several formulation strategies can be employed to enhance the oral bioavailability of poorly soluble drugs.[8][9][10] These include particle size reduction, the use of solid dispersions, and lipid-based formulations like Self-Emulsifying Drug Delivery Systems (SEDDS).[8][9][11][12] The choice of strategy will depend on the specific physicochemical properties of this compound.
Q4: How can I prepare a simple formulation for an initial in vivo efficacy study?
A4: For early-stage preclinical studies, a common approach is to first determine the solubility of this compound in various pharmaceutically acceptable solvents and co-solvents. A simple suspension or solution can often be prepared. For a suspension, micronizing the compound to increase its surface area can be beneficial. For a solution, a mixture of a polymer (like PEG 400), a surfactant (like Tween 80), and water is a common starting point.
Data Presentation
Table 1: Comparison of Formulation Strategies for this compound
| Formulation Strategy | Principle | Advantages | Disadvantages |
| Micronization/Nanonization | Increasing the surface area of the drug particles to enhance dissolution rate.[4][8] | Simple, widely applicable for crystalline compounds. | May lead to particle aggregation; may not be sufficient for very poorly soluble drugs. |
| Solid Dispersion | Dispersing the drug in an amorphous form within a hydrophilic polymer matrix.[8][12] | Significantly improves dissolution rate and can lead to supersaturation. | Can be physically unstable over time (recrystallization); manufacturing can be complex. |
| Lipid-Based Formulations (e.g., SEDDS) | The drug is dissolved in a mixture of oils, surfactants, and co-solvents, which forms a microemulsion upon contact with gastrointestinal fluids.[9][13] | Enhances solubility and can facilitate lymphatic uptake, bypassing first-pass metabolism. | Can be complex to formulate; potential for GI side effects with high surfactant concentrations. |
| Cyclodextrin Complexation | Encapsulating the drug molecule within a cyclodextrin cavity to increase its aqueous solubility.[8][13] | Forms a true solution, improving dissolution. | Can be limited by the stoichiometry of the complex and the size of the drug molecule. |
Experimental Protocols
Protocol 1: Preparation of a Micronized this compound Suspension
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Objective: To prepare a uniform suspension of micronized this compound for oral gavage.
-
Materials:
-
This compound powder
-
Micronizing equipment (e.g., jet mill or ball mill)
-
Vehicle (e.g., 0.5% w/v carboxymethylcellulose in water)
-
Mortar and pestle
-
Stir plate and stir bar
-
-
Procedure:
-
Micronize the this compound powder to achieve a particle size distribution with a D90 of less than 10 µm.
-
Weigh the required amount of micronized this compound.
-
Prepare the vehicle solution (0.5% w/v carboxymethylcellulose in water).
-
In a mortar, add a small amount of the vehicle to the this compound powder to form a smooth paste.
-
Gradually add the remaining vehicle while continuously stirring.
-
Transfer the suspension to a beaker and stir continuously on a stir plate until dosing. Ensure the suspension remains homogenous during administration.
-
Protocol 2: Preparation of a this compound Solid Dispersion by Solvent Evaporation
-
Objective: To prepare a solid dispersion of this compound to enhance its dissolution rate.
-
Materials:
-
This compound
-
Hydrophilic polymer (e.g., PVP K30, HPMC)
-
Volatile organic solvent (e.g., methanol, ethanol)
-
Rotary evaporator
-
Vacuum oven
-
-
Procedure:
-
Dissolve both this compound and the chosen polymer in the organic solvent in a round-bottom flask. A common drug-to-polymer ratio to start with is 1:4 (w/w).
-
Once a clear solution is obtained, evaporate the solvent using a rotary evaporator until a thin film is formed on the flask wall.
-
Further dry the solid dispersion in a vacuum oven at 40°C for 24 hours to remove any residual solvent.
-
Scrape the dried solid dispersion from the flask and grind it into a fine powder.
-
This powder can then be suspended in an aqueous vehicle for oral dosing.
-
Visualizations
Caption: Mechanism of action of this compound in inhibiting the NLRP3 inflammasome pathway.
Caption: A typical experimental workflow for assessing the in vivo bioavailability of this compound.
Caption: A decision-making flowchart for troubleshooting poor in vivo exposure of this compound.
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. selleckchem.com [selleckchem.com]
- 3. This compound | C20H29N3O3S | CID 137402358 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. ijnrd.org [ijnrd.org]
- 5. A randomized, double-blind phase 1b study evaluating the safety, tolerability, pharmacokinetics and pharmacodynamics of the NLRP3 inhibitor this compound in patients with moderate to severe active ulcerative colitis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. A randomized, double‐blind phase 1b study evaluating the safety, tolerability, pharmacokinetics and pharmacodynamics of the NLRP3 inhibitor this compound in patients with moderate to severe active ulcerative colitis - PMC [pmc.ncbi.nlm.nih.gov]
- 7. scienceofparkinsons.com [scienceofparkinsons.com]
- 8. hilarispublisher.com [hilarispublisher.com]
- 9. Formulation Strategies to Improve the Bioavailability of Poorly Absorbed Drugs with Special Emphasis on Self-Emulsifying Systems - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. mdpi.com [mdpi.com]
- 12. journals.umcs.pl [journals.umcs.pl]
- 13. What are the methods used for enhancement of bioavailability? [synapse.patsnap.com]
Technical Support Center: Investigating Potential Off-Target Effects of Small Molecule Inhibitors in Cell-Based Assays
Disclaimer: Information regarding a specific compound named "Selnofrast" is not publicly available at this time. This technical support resource provides a general framework and best practices for researchers and scientists investigating potential off-target effects of novel small molecule inhibitors in cell-based assays. The following examples, protocols, and data are illustrative.
Frequently Asked Questions (FAQs)
Q1: What are common off-target effects of small molecule inhibitors in cell-based assays?
Small molecule inhibitors can interact with unintended molecular targets, leading to a range of off-target effects that can manifest as:
-
Unexpected Cytotoxicity: A reduction in cell viability that is not mediated by the intended target.
-
Alterations in Cell Morphology: Changes in cell shape, size, or adherence.
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Modulation of Unrelated Signaling Pathways: Activation or inhibition of signaling cascades distinct from the primary target pathway.
-
Changes in Gene Expression: Unintended up- or down-regulation of genes.
-
Enzyme Inhibition/Activation: Direct interaction with unintended enzymes, such as kinases, phosphatases, or proteases.
-
Receptor Binding: Agonist or antagonist activity at unintended receptors, such as G-protein coupled receptors (GPCRs).
Q2: How can I begin to investigate if my compound's effects are off-target?
A primary step is to establish a clear dose-response relationship between your compound and the intended on-target effect. If you observe cellular effects at concentrations significantly different from the on-target IC50, it may suggest off-target activity. Additionally, using a structurally related but inactive control compound can help differentiate on-target from non-specific effects. Implementing rescue experiments, where the on-target effect is restored by adding a downstream component of the signaling pathway, can also be informative.
Q3: What are the initial recommended screening panels to identify potential off-target liabilities?
For a broad assessment of off-target effects, several screening panels are industry standards:
-
Kinase Profiling: Screen your compound against a panel of kinases to identify unintended inhibitory activity. This is crucial for kinase inhibitors but also valuable for other compound classes, as many small molecules can have off-target kinase interactions.
-
GPCR Panel: A screen against a panel of common GPCRs can identify unintended agonist or antagonist activity, which can lead to a wide range of cellular responses.
-
Safety Pharmacology Panel: This typically includes a panel of targets known to be associated with adverse drug reactions, such as ion channels (e.g., hERG), and other receptors and enzymes.
Troubleshooting Guides
Guide 1: Distinguishing On-Target vs. Off-Target Cytotoxicity
If you observe significant cytotoxicity in your cell-based assays, follow these steps to determine the source:
-
Confirm On-Target Engagement: Use a target engagement assay (e.g., cellular thermal shift assay - CETSA) to confirm that your compound is binding to its intended target at the concentrations where cytotoxicity is observed.
-
Rescue Experiment: If your target is an enzyme, try to "rescue" the cells from cytotoxicity by adding a downstream product of the enzymatic reaction. If the cytotoxicity is on-target, you may see a partial or full rescue.
-
Use a Different Cell Line: Test your compound in a cell line that does not express the intended target. If you still observe cytotoxicity, it is likely an off-target effect.
-
Knockout/Knockdown Models: Utilize CRISPR/Cas9 or siRNA to generate a knockout or knockdown of your target protein. If your compound is still cytotoxic in these cells, it points to an off-target mechanism.[1][2]
Guide 2: Unexpected Phenotype Observed
If your compound induces an unexpected cellular phenotype (e.g., changes in morphology, differentiation), consider the following:
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Phenotypic Profiling: Compare the observed phenotype to databases of compound-induced phenotypes. This may provide clues about the potential off-target pathway being affected.
-
Pathway Analysis: Perform transcriptomic (e.g., RNA-seq) or proteomic analysis on cells treated with your compound to identify significantly altered pathways.
-
Broad-Spectrum Antagonist/Agonist Co-treatment: Co-treat cells with your compound and a selection of broad-spectrum antagonists or agonists for common signaling pathways (e.g., a general kinase inhibitor, a GPCR antagonist). Reversal of the phenotype can help narrow down the off-target class.
Quantitative Data Summary
The following tables represent hypothetical data from off-target screening panels for a theoretical inhibitor, "Compound X."
Table 1: Kinase Profiling of Compound X (1 µM Screen)
| Kinase Target | Percent Inhibition at 1 µM |
| On-Target Kinase A | 95% |
| Off-Target Kinase B | 85% |
| Off-Target Kinase C | 62% |
| Off-Target Kinase D | 15% |
| Off-Target Kinase E | 5% |
Data presented as the mean percentage of inhibition from duplicate wells.
Table 2: GPCR Off-Target Panel for Compound X (10 µM Screen)
| GPCR Target | Mode | Percent Activity/Inhibition at 10 µM |
| On-Target Pathway (Control) | - | - |
| GPCR Target 1 | Agonist | 78% |
| GPCR Target 2 | Antagonist | 55% |
| GPCR Target 3 | Agonist | 12% |
| GPCR Target 4 | Antagonist | 8% |
Data presented as the mean from duplicate wells. Agonist activity is normalized to a known agonist, and antagonist activity is measured as the inhibition of a known agonist's effect.
Key Experimental Protocols
Protocol 1: Cell Viability Assay (Luminescent ATP-based)
This protocol is for assessing the effect of a compound on cell viability by measuring intracellular ATP levels.
Materials:
-
96-well clear bottom, white-walled tissue culture plates
-
Cells in culture
-
Compound of interest, serially diluted
-
Luminescent cell viability assay reagent
-
Plate reader with luminescence detection capabilities
Procedure:
-
Seed cells in a 96-well plate at a predetermined optimal density and incubate overnight.
-
Prepare serial dilutions of your compound in cell culture medium.
-
Remove the existing medium from the cells and add the medium containing the compound dilutions. Include vehicle-only (e.g., 0.1% DMSO) and no-treatment controls.
-
Incubate the plate for the desired time period (e.g., 24, 48, or 72 hours).
-
Allow the plate to equilibrate to room temperature for 30 minutes.
-
Add the luminescent cell viability reagent to each well according to the manufacturer's instructions.
-
Incubate at room temperature for 10-15 minutes to allow for cell lysis and signal stabilization.
-
Read the luminescence on a plate reader.
-
Calculate cell viability as a percentage relative to the vehicle-only control.
Protocol 2: Cell-Based ELISA for Phospho-Protein Levels
This protocol measures the relative amount of a specific phosphorylated protein in cells.[3][4]
Materials:
-
96-well tissue culture plates
-
Adherent cells
-
Compound of interest
-
Fixing solution (e.g., 4% formaldehyde in PBS)
-
Quenching buffer
-
Blocking buffer
-
Primary antibodies (one for the total protein, one for the phosphorylated form)
-
HRP-conjugated secondary antibody
-
TMB substrate
-
Stop solution
Procedure:
-
Seed cells in a 96-well plate and incubate overnight.
-
Treat cells with your compound for the desired time.
-
Fix the cells with the fixing solution for 20 minutes at room temperature.
-
Wash the cells with wash buffer.
-
Add quenching buffer for 20 minutes to reduce background.
-
Wash and then add blocking buffer for 1 hour.
-
Incubate with the primary antibody (either anti-phospho or anti-total protein) overnight at 4°C.
-
Wash and then incubate with the HRP-conjugated secondary antibody for 1.5 hours at room temperature.
-
Wash and add TMB substrate.
-
Stop the reaction with the stop solution and read the absorbance at 450 nm.
-
Normalize the phospho-protein signal to the total protein signal.
Visualizations
Caption: On-target vs. potential off-target signaling pathways.
Caption: Workflow for investigating off-target effects.
Caption: Troubleshooting unexpected cytotoxicity.
References
Navigating the Nuances of Selnoflast: A Technical Resource for Researchers
An In-depth Guide to Interpreting Mixed Efficacy Results from Selnoflast Clinical Trials
For researchers and drug development professionals engaged in the study of NLRP3 inhibition, the clinical trial results of this compound present a complex but valuable case study. While demonstrating a favorable safety profile and target engagement, the efficacy signals have been varied across different indications. This technical support center provides a comprehensive resource to dissect these mixed results, offering detailed data summaries, experimental protocols, and visual guides to aid in experimental design and data interpretation.
Frequently Asked Questions (FAQs)
Q1: Why have the clinical efficacy results for this compound been mixed, particularly in ulcerative colitis?
A1: The Phase 1b study in moderate to severe active ulcerative colitis (UC) showed that while this compound was well-tolerated and achieved plasma and tissue concentrations predicted to be effective, it did not result in robust differences in pharmacodynamic biomarkers or significant therapeutic effects compared to placebo.[1][2][3] Several factors could contribute to this outcome:
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Complexity of UC Pathophysiology: The inflammation in UC is driven by multiple pathways, and targeting the NLRP3 inflammasome alone may not be sufficient to induce a strong clinical response in all patients.[4]
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Patient Heterogeneity: The underlying inflammatory drivers may vary among UC patients. It is possible that a subset of patients with a more prominent NLRP3-driven disease signature would respond better to this compound.
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Redundancy in Inflammatory Pathways: Other inflammatory pathways may compensate for the inhibition of NLRP3, thus maintaining the disease state.
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Short Treatment Duration: The 7-day treatment period in the Phase 1b UC study may have been too short to observe significant clinical or histological changes.[1]
Q2: What is the established mechanism of action for this compound?
A2: this compound is a potent and selective, orally active, and reversible small molecule inhibitor of the NLRP3 (NACHT, LRR and PYD domains-containing protein 3) inflammasome.[5][6] It functions by specifically binding to the NACHT domain of the NLRP3 protein, which prevents the assembly of the inflammasome complex.[5] This, in turn, blocks the activation of caspase-1 and the subsequent processing and release of the pro-inflammatory cytokines interleukin-1β (IL-1β) and interleukin-18 (IL-18).[5]
Q3: In which indications is this compound currently being investigated?
A3: As of late 2025, this compound is being evaluated in clinical trials for several conditions, including Parkinson's disease, asthma, and coronary artery disease.[5][7][8][9][10] It was previously tested in ulcerative colitis.[1][2][3][5]
Troubleshooting Guide for In Vitro and In Vivo Experiments
Q1: We are not observing the expected decrease in IL-1β production in our in vitro assay after this compound treatment. What could be the issue?
A1: Several factors could be at play:
-
Cell Type and Priming: Ensure you are using a cell type known to express all components of the NLRP3 inflammasome (e.g., primary human monocytes, macrophages, or a validated cell line like THP-1). The cells must be properly primed with a Toll-like receptor (TLR) agonist, such as lipopolysaccharide (LPS), to induce the expression of NLRP3 and pro-IL-1β.
-
NLRP3 Activator: A second signal is required to activate the NLRP3 inflammasome. Common activators include ATP, nigericin, or MSU crystals. The concentration and incubation time of the activator should be optimized.
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This compound Concentration and Pre-incubation: Verify the concentration of this compound and ensure that the cells are pre-incubated with the compound for a sufficient duration before adding the NLRP3 activator.
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Assay Sensitivity: Confirm that your IL-1β detection method (e.g., ELISA, western blot for cleaved IL-1β) is sensitive enough to detect the changes in your experimental system.
Q2: Our in vivo animal model of inflammation is not showing a significant response to this compound. How can we troubleshoot this?
A2: Consider the following:
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Pharmacokinetics and Pharmacodynamics (PK/PD): Ensure that the dose and dosing regimen of this compound are sufficient to achieve and maintain plasma and tissue concentrations above the IC90 for IL-1β inhibition in your animal model. The route of administration should also be appropriate.
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Relevance of the Animal Model: The inflammatory drivers in your chosen animal model should be NLRP3-dependent. If the inflammation is primarily driven by other pathways, this compound may have limited efficacy.
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Timing of Treatment: The timing of this compound administration relative to the induction of inflammation is critical. Prophylactic (before induction) versus therapeutic (after induction) treatment can yield different results.
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Outcome Measures: The chosen endpoints to assess inflammation (e.g., cytokine levels, histological scores, clinical signs) should be relevant to NLRP3-mediated pathology.
Data from this compound Clinical Trials
Table 1: Summary of this compound Phase 1b Ulcerative Colitis Trial Results
| Parameter | This compound (450 mg QD) | Placebo |
| Number of Patients | 13 | 6 |
| Treatment Duration | 7 days | 7 days |
| Mean Plasma Trough Concentration (Day 5) | 2.66 μg/mL | N/A |
| Sigmoid Colon Concentration (Steady State) | 5-20 μg/g | N/A |
| Change in IL-1β Gene Signature (log2 fold change) | -1.14 (SD 1.8) | +0.38 (SD 3.26) |
| p-value (IL-1β Gene Signature) | 0.206 | N/A |
| Change in Stool Calprotectin (mean ± SD) | +4146.6 ± 12321.12 μg/g | -7351.70 ± 14111.83 μg/g |
| Treatment-Related Adverse Events | 23.1% (3/13) | 16.7% (1/6) |
Data sourced from Klughammer, B. et al. (2023).[1][3]
Detailed Experimental Protocols
Protocol 1: Ex Vivo Whole Blood Stimulation Assay for IL-1β Production
This protocol is designed to assess the pharmacodynamic effect of this compound on NLRP3 inflammasome activity in whole blood samples.
Materials:
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Whole blood collected in sodium heparin tubes
-
RPMI-1640 medium
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Lipopolysaccharide (LPS) from E. coli O111:B4
-
Adenosine triphosphate (ATP)
-
This compound
-
DMSO (vehicle control)
-
Human IL-1β ELISA kit
Procedure:
-
Blood Collection: Collect whole blood from subjects into sodium heparin tubes.
-
This compound Treatment: Aliquot whole blood into 24-well plates. Add this compound at desired concentrations (or vehicle control) and incubate for 1 hour at 37°C, 5% CO2.
-
Priming: Add LPS to a final concentration of 100 ng/mL to each well and incubate for 3 hours at 37°C, 5% CO2.
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NLRP3 Activation: Add ATP to a final concentration of 5 mM to each well and incubate for 1 hour at 37°C, 5% CO2.
-
Sample Collection: Centrifuge the plates at 500 x g for 10 minutes. Collect the plasma supernatant.
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IL-1β Measurement: Quantify the concentration of IL-1β in the plasma samples using a human IL-1β ELISA kit according to the manufacturer's instructions.
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Data Analysis: Compare the levels of IL-1β in the this compound-treated samples to the vehicle-treated controls.
Protocol 2: Analysis of IL-1β Gene Signature in Colon Biopsies
This protocol outlines the steps for assessing changes in the expression of genes downstream of IL-1β signaling in colon tissue.
Materials:
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Sigmoid colon biopsy samples
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RNAlater or flash-freezing supplies
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RNA extraction kit (e.g., RNeasy Mini Kit)
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Reverse transcription kit
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qPCR master mix
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Primers for target genes (e.g., CXCL1, CXCL2, CXCL3, CXCL5, CXCL6, CCL2, IL-6, TNFAIP6) and housekeeping genes (e.g., GAPDH, ACTB)
Procedure:
-
Sample Collection and Preservation: Obtain sigmoid colon biopsies and immediately stabilize the RNA by either placing them in RNAlater or by flash-freezing in liquid nitrogen.
-
RNA Extraction: Extract total RNA from the tissue samples using a suitable RNA extraction kit following the manufacturer's protocol.
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RNA Quantification and Quality Control: Determine the concentration and purity of the extracted RNA using a spectrophotometer (e.g., NanoDrop). Assess RNA integrity using an Agilent Bioanalyzer or similar instrument.
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Reverse Transcription: Synthesize cDNA from the extracted RNA using a reverse transcription kit.
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Quantitative PCR (qPCR): Perform qPCR using a qPCR master mix and primers for the target and housekeeping genes.
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Data Analysis: Calculate the relative expression of the target genes using the ΔΔCt method, normalizing to the expression of the housekeeping genes. Compare the gene expression levels between the this compound and placebo groups.
Visualizing Key Pathways and Concepts
Caption: Mechanism of action of this compound in inhibiting the NLRP3 inflammasome pathway.
Caption: Experimental workflow for assessing the pharmacodynamic effects of this compound.
Caption: Logical relationship of factors potentially contributing to mixed efficacy results.
References
- 1. A randomized, double‐blind phase 1b study evaluating the safety, tolerability, pharmacokinetics and pharmacodynamics of the NLRP3 inhibitor this compound in patients with moderate to severe active ulcerative colitis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. A randomized, double-blind phase 1b study evaluating the safety, tolerability, pharmacokinetics and pharmacodynamics of the NLRP3 inhibitor this compound in patients with moderate to severe active ulcerative colitis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. academic.oup.com [academic.oup.com]
- 4. researchgate.net [researchgate.net]
- 5. This compound - Wikipedia [en.wikipedia.org]
- 6. selleckchem.com [selleckchem.com]
- 7. forpatients.roche.com [forpatients.roche.com]
- 8. isrctn.com [isrctn.com]
- 9. ISRCTN [isrctn.com]
- 10. ISRCTN [isrctn.com]
Addressing Selnoflast stability in long-term cell culture
This technical support center provides researchers, scientists, and drug development professionals with essential information and guidance on the use of Selnoflast, with a specific focus on maintaining its stability and efficacy in long-term cell culture experiments.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action for this compound?
A1: this compound is a potent, selective, and reversible small-molecule inhibitor of the NLRP3 inflammasome.[1][2] The NLRP3 inflammasome is a multi-protein complex in the innate immune system that, when activated by various stimuli, triggers the activation of caspase-1.[1][3] Activated caspase-1 then cleaves pro-interleukin-1β (pro-IL-1β) and pro-interleukin-18 (pro-IL-18) into their mature, pro-inflammatory forms.[1][3] this compound acts by binding to the NACHT domain of the NLRP3 protein, which prevents the assembly of the inflammasome complex, thereby blocking caspase-1 activation and the subsequent release of IL-1β and IL-18.[1]
Q2: What are the recommended storage conditions for this compound?
A2: Proper storage is critical for maintaining the stability of this compound. Recommendations vary for the powdered form versus stock solutions. To prevent degradation, it is highly advised to aliquot stock solutions into single-use volumes to avoid repeated freeze-thaw cycles.[2][4][5]
| Form | Storage Temperature | Duration |
| Powder | -20°C | 3 years[2] |
| Stock Solution (in solvent) | -80°C | Up to 1 year[2] |
| -20°C | Up to 1 month[2][4][5] |
One study noted that samples were stable for up to 5 freeze/thaw cycles and for 24 hours at room temperature, though minimizing these excursions is best practice.[6]
Q3: What are the best solvents for preparing this compound stock solutions?
A3: this compound exhibits good solubility in several common laboratory solvents. Using fresh, high-quality solvents is recommended, as moisture-absorbing DMSO can reduce solubility.[2]
| Solvent | Concentration |
| DMSO | Up to 78 mg/mL (199.21 mM)[2] |
| Water | 13 mg/mL[2] |
| Ethanol | 11 mg/mL[2] |
Note: One supplier suggests a lower DMSO solubility of 12.5 mg/mL, achievable with sonication and warming, which may reflect differences in material or preparation methods.[4]
Troubleshooting Guide for Long-Term Cell Culture
This guide addresses common issues that may arise when using this compound in experiments extending over several days or weeks.
Problem: I am observing a decrease in this compound's inhibitory effect over time.
This is a common challenge in long-term culture and can be caused by several factors, including compound degradation, metabolism by the cells, or issues with the experimental setup.
Q4: My cells are showing signs of stress or toxicity. Could this compound be the cause?
A4: While this compound has been shown to be well-tolerated in clinical trials, high concentrations or interactions with specific cell types could potentially lead to toxicity.[1][6]
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Confirm Solvent Toxicity: Perform a vehicle control experiment using the same concentration of the solvent (e.g., DMSO) used to dissolve this compound.
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Titrate the Concentration: Determine the optimal, non-toxic concentration of this compound for your specific cell line using a dose-response curve. An effective range in vitro has been noted between 0.1-10 µM.[5]
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Check Cell Health: Regularly monitor cell morphology and viability.[7] Changes in growth rate or appearance can indicate stress.[8]
Q5: How often should I replace the culture medium containing this compound?
A5: In long-term experiments, the stability of any small molecule in culture medium at 37°C can be limited.
-
Nutrient Depletion: Standard cell culture practice involves changing the medium every 2-3 days to replenish nutrients and remove waste.[8]
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Compound Stability: It is best practice to replenish this compound with every media change to ensure a consistent, effective concentration is maintained throughout the experiment. For very long-term cultures, assessing the half-life of this compound in your specific culture medium may be necessary.
Experimental Protocols
Protocol 1: Preparation of this compound Stock Solution
This protocol describes the proper method for preparing a concentrated stock solution for in vitro use.
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Pre-analysis: Calculate the required mass of this compound powder (Molar Mass: 391.53 g/mol ) to achieve the desired stock concentration (e.g., 20 mM in DMSO).[1]
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Preparation: Under sterile conditions (e.g., in a biological safety cabinet), add the appropriate volume of fresh, anhydrous DMSO to the vial of this compound powder.[2][9]
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Dissolution: Vortex thoroughly to dissolve. If needed, sonicate briefly or warm the solution to 37°C to aid dissolution.[4]
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Aliquoting: Dispense the stock solution into single-use, sterile microcentrifuge tubes. This is the most critical step to prevent degradation from repeated freeze-thaw cycles.[2][4]
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Storage: Store the aliquots at -80°C for long-term stability (up to 1 year).[2][5]
Protocol 2: Workflow for Long-Term Efficacy Assessment
This workflow is designed to test the stability and continued efficacy of this compound over an extended culture period.
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Cell Seeding: Plate your cells (e.g., macrophages, PBMCs) at a density that avoids confluence during the experiment.[10]
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Initial Treatment: After allowing cells to adhere (if applicable), replace the medium with fresh medium containing the desired final concentration of this compound and a vehicle control.
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Stimulation: Add the appropriate NLRP3 inflammasome activator (e.g., LPS followed by ATP or nigericin).[5][11]
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Culture Maintenance: Incubate cells under standard conditions (e.g., 37°C, 5% CO₂).[9] Every 48 hours, carefully aspirate the medium and replace it with fresh medium containing the same concentration of this compound and stimulus.
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Endpoint Analysis: At designated time points (e.g., Day 1, 3, 5, 7), harvest cell culture supernatants and/or cell lysates.
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Quantification: Analyze supernatants for IL-1β concentration using an ELISA kit. Analyze cell lysates for markers of inflammasome activation (e.g., cleaved Caspase-1) via Western Blot. Assess cell viability at each time point to rule out toxicity. A stable and effective compound should show consistent inhibition of IL-1β at all time points.
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. selleckchem.com [selleckchem.com]
- 3. scienceofparkinsons.com [scienceofparkinsons.com]
- 4. glpbio.com [glpbio.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. A randomized, double‐blind phase 1b study evaluating the safety, tolerability, pharmacokinetics and pharmacodynamics of the NLRP3 inhibitor this compound in patients with moderate to severe active ulcerative colitis - PMC [pmc.ncbi.nlm.nih.gov]
- 7. cellculturecompany.com [cellculturecompany.com]
- 8. A Beginner’s Guide to Cell Culture: Practical Advice for Preventing Needless Problems - PMC [pmc.ncbi.nlm.nih.gov]
- 9. cellculturedish.com [cellculturedish.com]
- 10. atlantisbioscience.com [atlantisbioscience.com]
- 11. A randomized, double-blind phase 1b study evaluating the safety, tolerability, pharmacokinetics and pharmacodynamics of the NLRP3 inhibitor this compound in patients with moderate to severe active ulcerative colitis - PubMed [pubmed.ncbi.nlm.nih.gov]
Why fresh DMSO is required for dissolving Selnoflast
This technical support guide provides troubleshooting advice and answers to frequently asked questions regarding the dissolution of Selnoflast, a selective and reversible small-molecule inhibitor of the NLRP3 inflammasome.
Frequently Asked Questions (FAQs)
Q1: Why is it critical to use fresh, anhydrous Dimethyl Sulfoxide (DMSO) to dissolve this compound?
Fresh, anhydrous DMSO is essential for dissolving this compound primarily because DMSO is highly hygroscopic, meaning it readily absorbs moisture from the atmosphere. The presence of water in DMSO can significantly reduce the solubility of this compound. One of the suppliers of this compound explicitly states, "Moisture-absorbing DMSO reduces solubility. Please use fresh DMSO."[1]
Absorbed water alters the solvent properties of DMSO. The formation of hydrogen bonds between water and DMSO molecules can lead to a more structured liquid phase, making it more difficult to dissolve lipophilic compounds like this compound.[2] While many compounds remain stable in DMSO containing small amounts of water, the reduced solubility of this compound can lead to incomplete dissolution, precipitation of the compound, and consequently, inaccurate concentrations in your experiments.[3][4]
Q2: What can happen if I use old or improperly stored DMSO to dissolve this compound?
Using old or improperly stored DMSO can lead to several experimental issues:
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Incomplete Dissolution and Precipitation: Due to the absorbed water content, this compound may not fully dissolve, or it may precipitate out of solution over time. This is particularly problematic for creating accurate stock solutions for biological assays.
-
Inaccurate Concentration: If the compound is not fully dissolved, the actual concentration of your stock solution will be lower than calculated, leading to erroneous results in subsequent experiments.
-
Potential for Compound Degradation: Although the primary issue is solubility, the presence of water and potential acidic impurities from DMSO degradation over time could lead to the hydrolysis of sensitive functional groups within the this compound molecule, such as the sulfonylurea moiety.
Q3: How quickly does DMSO absorb water?
DMSO absorbs water from the atmosphere very rapidly. The rate of water absorption depends on the ambient humidity and the surface area of the DMSO exposed to the air. In a laboratory environment with a relative humidity of around 60%, a small volume of DMSO can show a significant increase in volume due to water absorption in as little as 20 minutes.[5][6] Therefore, it is crucial to handle anhydrous DMSO quickly and in a dry environment.
Q4: Can I use a DMSO/water mixture to dissolve this compound?
While some research institutions store their compound libraries in DMSO/water mixtures (e.g., 90/10) to prevent freezing and aid in the dissolution of some compounds, this is not recommended for the initial solubilization of this compound due to its decreased solubility in the presence of water.[1][3] If aqueous dilutions are required for your experiment, it is best to first prepare a concentrated stock solution in fresh, anhydrous DMSO and then perform serial dilutions into your aqueous buffer.
Troubleshooting Guide
| Problem | Possible Cause | Solution |
| This compound is not fully dissolving in DMSO. | The DMSO used is not anhydrous (contains absorbed water). | Use a new, sealed bottle of anhydrous, high-purity DMSO. Ensure the DMSO is handled quickly to minimize exposure to air. |
| The concentration of this compound is too high. | Refer to the solubility data. The solubility of this compound in DMSO is 78 mg/mL (199.21 mM).[1] Do not attempt to prepare solutions at higher concentrations. | |
| Precipitate forms in the this compound stock solution over time. | The DMSO has absorbed moisture after the initial dissolution. | Store the stock solution in a tightly sealed vial with a desiccant. For long-term storage, aliquot the stock solution into smaller, single-use vials to minimize repeated opening and exposure to air. |
| The stock solution was not properly stored. | Store stock solutions at -20°C or -80°C as recommended. Avoid repeated freeze-thaw cycles. | |
| Inconsistent results in biological assays. | The concentration of the this compound stock solution is inaccurate due to incomplete dissolution. | Prepare a fresh stock solution using anhydrous DMSO and ensure complete dissolution before use. Consider quantifying the concentration of your stock solution using an analytical method like HPLC. |
Quantitative Data Summary
Table 1: Solubility of this compound
| Solvent | Solubility | Molar Concentration |
| DMSO | 78 mg/mL | 199.21 mM |
| Ethanol | 11 mg/mL | Not specified |
| Water | 13 mg/mL | Not specified |
| Data sourced from Selleck Chemicals.[1] |
Table 2: Properties of this compound
| Property | Value |
| Molecular Formula | C₂₀H₂₉N₃O₃S |
| Molecular Weight | 391.53 g/mol |
| Data sourced from PubChem. |
Experimental Protocols
Protocol 1: Preparation of a this compound Stock Solution in Anhydrous DMSO
-
Materials:
-
This compound powder
-
Anhydrous, high-purity DMSO (new, sealed bottle)
-
Sterile, amber glass vial with a screw cap
-
Calibrated analytical balance
-
Calibrated micropipettes
-
Vortex mixer
-
-
Procedure:
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Allow the this compound powder and anhydrous DMSO to equilibrate to room temperature before opening to prevent condensation.
-
In a fume hood, weigh the desired amount of this compound powder and transfer it to the sterile vial.
-
Using a calibrated micropipette, add the required volume of anhydrous DMSO to the vial to achieve the desired concentration (not exceeding 78 mg/mL).
-
Immediately cap the vial tightly.
-
Vortex the solution until the this compound is completely dissolved. Gentle warming (to no more than 37°C) may be used to aid dissolution, but do not overheat.
-
Visually inspect the solution to ensure there are no visible particles.
-
For storage, aliquot the stock solution into smaller, single-use vials to minimize exposure to air and moisture. Store at -20°C or -80°C.
-
Visualizations
Caption: Workflow for preparing this compound stock solutions.
Caption: Impact of water absorption on DMSO and this compound solubility.
References
- 1. selleckchem.com [selleckchem.com]
- 2. ziath.com [ziath.com]
- 3. Stability of screening compounds in wet DMSO - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Studies on repository compound stability in DMSO under various conditions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. echemi.com [echemi.com]
- 6. chemistry.stackexchange.com [chemistry.stackexchange.com]
Technical Support Center: Selnoflast in Ulcerative Colitis Research
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers and drug development professionals working with selnoflast in the context of ulcerative colitis (UC).
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
This compound (also known as RO7486967, RG-6418, and IZD334) is an experimental, orally active, selective, and reversible small molecule inhibitor of the NLRP3 inflammasome.[1][2] The NLRP3 inflammasome is a protein complex in immune cells that, when activated, triggers the release of pro-inflammatory cytokines, specifically interleukin-1β (IL-1β) and interleukin-18 (IL-18).[1][3] this compound works by binding to the NACHT domain of the NLRP3 protein, which prevents the assembly of the inflammasome complex and subsequent release of these inflammatory cytokines.[1]
Q2: Has this compound been tested in patients with ulcerative colitis?
Yes, a randomized, double-blind, placebo-controlled Phase 1b clinical trial was conducted to evaluate the safety, tolerability, pharmacokinetics, and pharmacodynamics of this compound in nineteen adults with moderate to severe active ulcerative colitis.[4] Participants were randomized in a 2:1 ratio to receive either 450 mg of this compound or a placebo once daily for seven days.[4]
Q3: What were the key findings of the this compound trial in ulcerative colitis?
The study found that this compound was safe and well-tolerated in patients with ulcerative colitis.[4] Pharmacokinetic analysis showed that a 450 mg daily dose achieved plasma and colon tissue concentrations predicted to be sufficient for 90% inhibition of IL-1β.[4] However, the study did not demonstrate significant therapeutic effects. There were no meaningful differences in the expression of an IL-1-related gene signature in sigmoid colon tissue, nor were there significant changes in stool biomarkers or plasma IL-18 levels between the this compound and placebo groups.[4]
Q4: What are the known limitations of this compound in the treatment of ulcerative colitis based on the clinical trial?
The primary limitation is the lack of observed therapeutic benefit in the Phase 1b study, despite achieving target drug exposure in plasma and colon tissue.[4] The study's authors suggest that targeting the NLRP3 inflammasome with this compound may be of limited therapeutic benefit for reducing inflammation in ulcerative colitis.[5] It is also important to note that the study had a small sample size and indirectly assessed the effect on IL-1β in tissue, which are recognized limitations.[4]
Q5: Is this compound being investigated for other conditions?
Yes, this compound is also being evaluated in clinical trials for other inflammatory and neuroinflammatory conditions, including Parkinson's disease and asthma.[1][3][6]
Troubleshooting Guide for Experimental Work
This guide addresses potential issues researchers might encounter when working with this compound in a laboratory setting, based on the findings from the clinical trial.
Issue 1: Lack of in vivo efficacy despite confirming target engagement.
-
Possible Cause: The NLRP3 inflammasome may not be the primary driver of inflammation in the specific model of ulcerative colitis being used, or its role may be redundant. The clinical trial results in UC patients suggest that other inflammatory pathways might be more dominant.[2]
-
Troubleshooting Steps:
-
Confirm Target Engagement: Ensure that this compound is reaching the target tissue and inhibiting the NLRP3 inflammasome as expected. This can be done through ex vivo stimulation of tissue biopsies or isolated immune cells followed by measurement of IL-1β and IL-18 release.
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Evaluate Alternative Inflammatory Pathways: Investigate the activity of other inflammatory pathways in your model system. This could involve measuring a broader panel of cytokines and inflammatory markers.
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Consider Disease Heterogeneity: Ulcerative colitis is a complex and heterogeneous disease. The patient population in the Phase 1b study may have had disease characteristics that were not responsive to NLRP3 inhibition. Consider if your experimental model accurately reflects the patient population of interest.
-
Issue 2: Discrepancy between in vitro potency and in vivo effects.
-
Possible Cause: While this compound is a potent inhibitor of IL-1β release in in vitro systems with activated human monocyte-derived macrophages, this may not fully translate to the complex inflammatory environment of the gut in vivo.[4]
-
Troubleshooting Steps:
-
Use Relevant Cell Types and Stimuli: When conducting in vitro experiments, use primary cells isolated from the colon and stimuli that are relevant to the pathophysiology of ulcerative colitis.
-
Assess Tissue-Specific Drug Metabolism: Investigate the metabolism of this compound in colon tissue to ensure that it is not being rapidly inactivated.
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Measure a Broader Range of Biomarkers: In addition to IL-1β and IL-18, measure a wider array of inflammatory mediators to get a more complete picture of the drug's effects.
-
Data from the Phase 1b Clinical Trial
The following tables summarize key quantitative data from the Phase 1b clinical trial of this compound in patients with moderate to severe active ulcerative colitis.
Table 1: Patient Baseline Characteristics [1]
| Characteristic | Placebo (N=6) | This compound 450 mg (N=13) |
| Age (years), Mean (SD) | 29.4 (6.3) | 38.8 (13.7) |
| Sex, n (%) | ||
| Male | 4 (66.7) | 9 (69.2) |
| Female | 2 (33.3) | 4 (30.8) |
| Race, n (%) | ||
| White | 6 (100) | 13 (100) |
| Weight (kg), Mean (SD) | 75.8 (13.5) | 79.5 (17.2) |
| Total Mayo Score, Mean (SD) | 8.2 (1.2) | 8.5 (1.5) |
Table 2: this compound Pharmacokinetic Parameters [4][7]
| Parameter | Value |
| Time to Maximum Plasma Concentration (Tmax) | 1 hour post-dose |
| Mean Trough Plasma Concentration (Day 1) | 2.55 µg/mL |
| Mean Trough Plasma Concentration (Day 5) | 2.66 µg/mL |
| Sigmoid Colon Tissue Concentration (Steady State) | 5-20 µg/g |
Table 3: Key Pharmacodynamic Biomarker Results [4]
| Biomarker | Observation |
| Ex vivo stimulated whole blood IL-1β production | Reduced in the this compound arm |
| Plasma IL-18 levels | No change observed |
| IL-1-related gene signature in sigmoid colon tissue | No meaningful differences between treatment arms |
| Stool biomarkers | No differences in expression |
Experimental Protocols
Protocol 1: Ex Vivo Whole Blood Stimulation Assay for IL-1β Production
This protocol is based on the methodology used in the this compound clinical trial to assess target engagement.
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Blood Collection: Collect whole blood samples from study participants at baseline and after treatment with this compound or placebo.
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Stimulation: Aliquot whole blood into tubes and stimulate with lipopolysaccharide (LPS) to induce NLRP3 inflammasome activation and IL-1β production. Include an unstimulated control.
-
Incubation: Incubate the samples at 37°C for a specified period.
-
Cytokine Measurement: Centrifuge the samples to pellet the blood cells and collect the plasma supernatant. Measure the concentration of IL-1β in the supernatant using a validated immunoassay, such as an ELISA or a multiplex cytokine assay.
-
Data Analysis: Compare the levels of IL-1β produced in the LPS-stimulated samples between the this compound and placebo groups, and relative to baseline.
Protocol 2: Analysis of IL-1-Related Gene Signature in Colon Biopsies
This protocol outlines a general approach for measuring changes in gene expression in colon biopsies, as was done in the this compound trial.[6]
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Biopsy Collection and Storage: Obtain sigmoid colon biopsies from study participants at baseline and at the end of treatment. Immediately place the biopsies in an RNA stabilization solution (e.g., RNAlater) and store at -80°C until analysis.
-
RNA Extraction: Homogenize the biopsy tissue and extract total RNA using a commercially available kit according to the manufacturer's instructions.
-
RNA Quality Control: Assess the quantity and quality of the extracted RNA using a spectrophotometer (e.g., NanoDrop) and a bioanalyzer.
-
Quantitative PCR (qPCR):
-
Reverse transcribe the RNA into cDNA.
-
Perform qPCR using primers and probes specific for the genes of interest (e.g., CXCL1, CXCL2, IL6). Include appropriate housekeeping genes for normalization.
-
-
Data Analysis: Calculate the relative expression of the target genes using the delta-delta Ct method. Compare the changes in gene expression from baseline to the end of treatment between the this compound and placebo groups.
Visualizations
References
- 1. A randomized, double‐blind phase 1b study evaluating the safety, tolerability, pharmacokinetics and pharmacodynamics of the NLRP3 inhibitor this compound in patients with moderate to severe active ulcerative colitis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. A randomized, double‐blind phase 1b study evaluating the safety, tolerability, pharmacokinetics and pharmacodynamics of the NLRP3 inhibitor this compound in patients with moderate to severe active ulcerative colitis | Semantic Scholar [semanticscholar.org]
- 5. NLRP3 inflammasome and pyroptosis: implications in inflammation and multisystem disorders [PeerJ] [peerj.com]
- 6. academic.oup.com [academic.oup.com]
- 7. A randomized, double-blind phase 1b study evaluating the safety, tolerability, pharmacokinetics and pharmacodynamics of the NLRP3 inhibitor this compound in patients with moderate to severe active ulcerative colitis - PubMed [pubmed.ncbi.nlm.nih.gov]
Validation & Comparative
A Comparative Guide to Selnoflast and MCC950 for In Vitro NLRP3 Inflammasome Inhibition
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of two prominent small-molecule inhibitors of the NLRP3 inflammasome, Selnoflast and MCC950, focusing on their in vitro performance. The information presented is intended to assist researchers in selecting the appropriate tool compound for their studies of NLRP3-driven inflammation.
Introduction to NLRP3 Inflammasome and its Inhibitors
The NLRP3 inflammasome is a multi-protein complex that plays a crucial role in the innate immune system. Its activation in response to a variety of stimuli leads to the maturation and release of pro-inflammatory cytokines, interleukin-1β (IL-1β) and IL-18, and can induce a form of inflammatory cell death known as pyroptosis. Dysregulation of the NLRP3 inflammasome is implicated in a wide range of inflammatory and autoimmune diseases. Consequently, the development of specific NLRP3 inhibitors is a significant area of therapeutic research.
This compound (RO7486967) is an orally active, potent, selective, and reversible small-molecule inhibitor of the NLRP3 inflammasome currently in clinical development.[1][2] MCC950 is one of the most well-characterized and widely used selective NLRP3 inhibitors in preclinical research, known for its high potency.[3]
Comparative In Vitro Performance
A direct head-to-head comparison of the in vitro potency of this compound and MCC950 is challenging due to the limited publicly available data for this compound's specific IC50 values. However, based on existing literature, a comparative summary can be compiled.
| Parameter | This compound | MCC950 |
| Target | NLRP3 Inflammasome | NLRP3 Inflammasome |
| Mechanism of Action | Selective and reversible inhibitor of the NLRP3 inflammasome.[1] | Directly binds to the Walker B motif of the NLRP3 NACHT domain, inhibiting its ATPase activity and preventing inflammasome assembly.[4] |
| In Vitro Potency (IC50 for IL-1β release) | Described as a potent inhibitor in activated human monocyte-derived macrophages; however, a specific IC50 value is not publicly available.[1] | Approximately 7.5 nM in mouse bone marrow-derived macrophages (BMDMs) and 8.1 nM in human monocyte-derived macrophages (HMDMs).[3] |
| Selectivity | No reported inhibitory activity on NLRC4 or AIM2 inflammasomes.[1] | Highly selective for NLRP3 over other inflammasomes such as AIM2, NLRC4, and NLRP1.[3] |
Experimental Methodologies
The in vitro efficacy of NLRP3 inhibitors is typically assessed using a variety of cell-based assays. Below are protocols for two key experiments.
IL-1β Release Assay
This assay quantifies the amount of IL-1β secreted from immune cells following NLRP3 activation and is a primary method for determining the potency (IC50) of an inhibitor.
Protocol:
-
Cell Culture: Human monocyte-derived macrophages (HMDMs), human peripheral blood mononuclear cells (PBMCs), or mouse bone marrow-derived macrophages (BMDMs) are seeded in 96-well plates.
-
Priming (Signal 1): Cells are primed with lipopolysaccharide (LPS) (e.g., 1 µg/mL for 3-4 hours) to induce the expression of pro-IL-1β and NLRP3.
-
Inhibitor Treatment: The culture medium is replaced with fresh medium containing various concentrations of the test inhibitor (this compound or MCC950) and incubated for a specified time (e.g., 30-60 minutes).
-
NLRP3 Activation (Signal 2): The NLRP3 inflammasome is activated by adding a stimulus such as ATP (e.g., 5 mM for 30-60 minutes) or Nigericin (e.g., 10 µM for 1-2 hours).
-
Sample Collection: The cell culture supernatant is carefully collected.
-
Quantification: The concentration of mature IL-1β in the supernatant is measured using a commercially available Enzyme-Linked Immunosorbent Assay (ELISA) kit.
-
Data Analysis: The percentage of inhibition is calculated relative to a vehicle-treated control. The half-maximal inhibitory concentration (IC50) is determined by fitting the dose-response data to a four-parameter logistic curve.
ASC Oligomerization Assay
This assay provides a more direct assessment of NLRP3 inflammasome assembly by detecting the formation of large signaling complexes of the adaptor protein ASC.
Protocol:
-
Cell Stimulation: Macrophages are seeded, primed, and treated with the inhibitor, followed by an NLRP3 activator, as described in the IL-1β release assay.
-
Cell Lysis: Cells are washed with cold PBS and then lysed with a buffer containing a mild detergent.
-
Pelleting of Insoluble Fraction: The cell lysates are centrifuged to pellet the insoluble fraction, which contains the large ASC oligomers (specks).
-
Cross-linking: The pellet is resuspended and treated with a cross-linking agent (e.g., disuccinimidyl suberate - DSS) to stabilize the ASC oligomers.
-
Western Blotting: The cross-linked samples are resolved by SDS-PAGE, transferred to a PVDF membrane, and probed with an antibody specific for ASC.
-
Analysis: A reduction in the high-molecular-weight bands corresponding to ASC oligomers in the inhibitor-treated samples compared to the vehicle control indicates inhibition of inflammasome assembly.
Signaling Pathways and Workflows
The following diagrams illustrate the NLRP3 activation pathway and a typical experimental workflow for comparing inhibitors.
Caption: NLRP3 Inflammasome Activation and Inhibition.
Caption: Comparative Experimental Workflow.
References
- 1. A randomized, double‐blind phase 1b study evaluating the safety, tolerability, pharmacokinetics and pharmacodynamics of the NLRP3 inhibitor this compound in patients with moderate to severe active ulcerative colitis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. A randomized, double-blind phase 1b study evaluating the safety, tolerability, pharmacokinetics and pharmacodynamics of the NLRP3 inhibitor this compound in patients with moderate to severe active ulcerative colitis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. A small molecule inhibitior of the NLRP3 inflammasome is a potential therapeutic for inflammatory diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 4. A Selective Review and Virtual Screening Analysis of Natural Product Inhibitors of the NLRP3 Inflammasome - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to the In Vivo Efficacy of Dapansutrile and the Therapeutic Target of Selnoflast
For Researchers, Scientists, and Drug Development Professionals
In the landscape of anti-inflammatory drug development, targeting specific pathways of the innate immune system offers promising avenues for therapeutic intervention. This guide provides a comparative overview of two such approaches: Dapansutrile, a well-characterized inhibitor of the NLRP3 inflammasome, and Selnoflast, a less-documented agent reportedly targeting plasmin-induced neutrophil activation.
Due to the limited publicly available preclinical data for this compound, this guide will focus on a detailed analysis of Dapansutrile's in vivo efficacy and mechanism of action, juxtaposed with a conceptual framework for targeting the plasmin-induced neutrophil activation pathway, the putative target of this compound.
Dapansutrile: A Selective NLRP3 Inflammasome Inhibitor
Dapansutrile (also known as OLT1177) is an orally bioavailable small molecule that specifically inhibits the activation of the NOD-like receptor protein 3 (NLRP3) inflammasome. The NLRP3 inflammasome is a multi-protein complex that plays a critical role in the innate immune system by activating caspase-1, which in turn processes the pro-inflammatory cytokines interleukin-1β (IL-1β) and interleukin-18 (IL-18) into their mature, active forms. Dysregulation of the NLRP3 inflammasome is implicated in a wide range of inflammatory and autoimmune diseases.
Mechanism of Action of Dapansutrile
Dapansutrile directly targets the NLRP3 protein, preventing its oligomerization and the subsequent assembly of the inflammasome complex. This blockade of inflammasome formation inhibits the activation of caspase-1 and the release of IL-1β and IL-18, thereby reducing the inflammatory response.
In Vivo Efficacy of Dapansutrile
Dapansutrile has demonstrated significant efficacy in various preclinical models of inflammatory diseases. Below is a summary of its performance in key studies.
| Disease Model | Animal | Key Efficacy Readouts | Results with Dapansutrile |
| Gouty Arthritis | Mouse | Joint swelling, Neutrophil infiltration, IL-1β levels | Reduced joint swelling and neutrophil infiltration. Decreased IL-1β secretion. |
| Experimental Autoimmune Encephalomyelitis (EAE) | Mouse | Clinical score, CNS inflammation, Immune cell infiltration | Ameliorated clinical score, reduced CNS inflammation and immune cell infiltration. |
| Osteoarthritis | Rat | Cartilage degeneration (Mankin's score), Pro-inflammatory markers (COX-2, MMPs) | Protected against cartilage degeneration and reduced expression of COX-2 and MMPs. |
| Interstitial Cystitis | Mouse | Bladder inflammation, Mast cell and neutrophil infiltration, Pro-inflammatory cytokines | Improved bladder pathology, reduced immune cell infiltration, and decreased levels of pro-inflammatory cytokines. |
Experimental Protocols for Dapansutrile In Vivo Studies
Gouty Arthritis Model:
-
Animals: C57BL/6 mice.
-
Induction: Intra-articular injection of monosodium urate (MSU) crystals (100 µg in 20 µL PBS) into the ankle joint.
-
Treatment: Dapansutrile administered orally (e.g., 100 mg/kg) 1 hour before MSU injection.
-
Efficacy Assessment: Joint swelling measured using calipers at various time points (e.g., 6, 12, 24 hours). Ankle joints are harvested for histology to assess neutrophil infiltration and for ELISA to measure IL-1β levels in joint lysates.
Experimental Autoimmune Encephalomyelitis (EAE) Model:
-
Animals: C57BL/6 mice.
-
Induction: Immunization with MOG35-55 peptide in Complete Freund's Adjuvant (CFA) followed by pertussis toxin injections.
-
Treatment: Prophylactic or therapeutic oral administration of Dapansutrile (e.g., in medicated chow or by oral gavage).
-
Efficacy Assessment: Daily clinical scoring of disease severity. Spinal cords are collected at the end of the study for histological analysis of inflammation and demyelination, and for cytokine profiling.
This compound and the Plasmin-Induced Neutrophil Activation Pathway
While specific preclinical data for this compound is not widely available, its reported mechanism of action is the inhibition of plasmin-induced neutrophil activation. Plasmin, a serine protease best known for its role in fibrinolysis, can also act as a pro-inflammatory mediator by activating neutrophils.
Conceptual Mechanism of Plasmin-Induced Neutrophil Activation
Plasmin can directly and indirectly activate neutrophils, leading to chemotaxis, degranulation, and the production of reactive oxygen species (ROS). This contributes to tissue damage in inflammatory conditions. A therapeutic agent like this compound would aim to block these effects.
Potential In Vivo Models for Evaluating Inhibitors of Plasmin-Induced Neutrophil Activation
To assess the in vivo efficacy of a compound like this compound, several established animal models of neutrophil-driven inflammation would be appropriate:
-
Carrageenan-Induced Paw Edema: A model of acute inflammation where neutrophil infiltration is a key driver of edema. Efficacy would be measured by a reduction in paw volume.
-
Zymosan-Induced Arthritis: This model induces a chronic proliferative arthritis with significant neutrophil involvement. Readouts would include joint swelling, histological assessment of joint damage, and measurement of inflammatory mediators.
-
Lipopolysaccharide (LPS)-Induced Lung Injury: Intratracheal LPS administration leads to massive neutrophil influx into the lungs. Efficacy would be determined by measuring neutrophil counts in bronchoalveolar lavage fluid (BALF) and assessing lung histology.
Conclusion
Dapansutrile represents a promising therapeutic agent with a well-defined mechanism of action and demonstrated in vivo efficacy in a variety of inflammatory disease models. Its targeted inhibition of the NLRP3 inflammasome provides a clear rationale for its development.
While a direct comparison with this compound is not possible due to the lack of available data, the therapeutic strategy of inhibiting plasmin-induced neutrophil activation holds merit. Further preclinical studies are necessary to validate this approach and to understand the potential of compounds like this compound in the treatment of inflammatory disorders. Researchers in the field are encouraged to explore this pathway and contribute to the body of evidence for this potentially valuable therapeutic target.
A Head-to-Head Comparison of Selnoflast and Other NLRP3 Inhibitors for Researchers and Drug Development Professionals
A deep dive into the comparative efficacy and mechanisms of leading NLRP3 inflammasome inhibitors, supported by experimental data and detailed protocols.
The NLRP3 inflammasome, a key component of the innate immune system, has emerged as a critical therapeutic target for a wide range of inflammatory diseases. Dysregulation of the NLRP3 inflammasome is implicated in conditions from autoimmune disorders to neurodegenerative diseases. This has spurred the development of numerous small molecule inhibitors aimed at modulating its activity. This guide provides a head-to-head comparison of Selnoflast (RO7486967/IZD334), a clinical-stage NLRP3 inhibitor, with other notable inhibitors in development, presenting key experimental data to inform research and drug development decisions.
Mechanism of Action: Targeting the Core of Inflammation
The NLRP3 inflammasome is a multi-protein complex that, upon activation by a variety of stimuli, triggers the maturation and release of pro-inflammatory cytokines IL-1β and IL-18, and induces a form of inflammatory cell death known as pyroptosis. The inhibitors discussed in this guide primarily act by directly binding to the NLRP3 protein, preventing its activation and the subsequent downstream inflammatory cascade.
Selnoflast: A Selective NLRP3 Inflammasome Inhibitor with High Specificity Over NLRC4 and AIM2
For researchers, scientists, and drug development professionals, Selnoflast emerges as a potent and highly selective inhibitor of the NLRP3 inflammasome, a key mediator of innate immunity and inflammatory responses. Experimental evidence demonstrates its precise targeting of NLRP3 with negligible activity against other inflammasome complexes such as NLRC4 and AIM2, offering a focused therapeutic approach for NLRP3-driven diseases.
This compound (also known as RO7486967, RG-6418, and IZD334) is an orally active, reversible small molecule that directly engages the NACHT domain of the NLRP3 protein.[1] This interaction is crucial as it prevents the assembly of the inflammasome complex, thereby blocking the downstream activation of caspase-1 and the subsequent release of pro-inflammatory cytokines, including interleukin-1β (IL-1β) and interleukin-18 (IL-18).[1] In vitro pharmacological studies have confirmed that this compound is a potent inhibitor of IL-1β release in activated human monocyte-derived macrophages.[2]
Comparative Selectivity of this compound
The therapeutic potential of this compound is underscored by its remarkable selectivity. While robustly inhibiting the NLRP3 inflammasome, it exhibits no significant inhibitory effect on the NLRC4 or AIM2 inflammasomes.[2][3] This specificity is critical for minimizing off-target effects and ensuring that only the desired inflammatory pathway is modulated.
| Inflammasome | This compound Inhibitory Activity | Supporting Evidence |
| NLRP3 | Potent Inhibition | Preclinical and clinical studies demonstrate inhibition of IL-1β release.[2][4] |
| NLRC4 | No Inhibitory Activity | Referenced as "unpublished results" in a Phase 1b study publication.[2] |
| AIM2 | No Inhibitory Activity | Referenced as "unpublished results" in a Phase 1b study publication.[2] |
Inflammasome Signaling Pathways
The distinct activation mechanisms of the NLRP3, NLRC4, and AIM2 inflammasomes highlight the importance of selective inhibition.
Caption: Inflammasome signaling pathways for NLRP3, NLRC4, and AIM2.
Experimental Protocols for Validating Selectivity
The selectivity of an inhibitor like this compound is typically validated through a series of in vitro cellular assays. These assays involve stimulating specific inflammasome pathways in immune cells and measuring the subsequent cytokine release.
General Experimental Workflow
Caption: General experimental workflow for assessing inflammasome inhibitor selectivity.
Detailed Methodologies
1. Cell Culture and Priming:
-
Cell Types: Bone marrow-derived macrophages (BMDMs) from mice or human peripheral blood mononuclear cells (PBMCs) are commonly used.[5][6]
-
Priming: For NLRP3 and AIM2 activation, cells are typically primed with lipopolysaccharide (LPS) for 3-4 hours to upregulate the expression of NLRP3 and pro-IL-1β.[7]
2. Inflammasome Activation:
-
NLRP3 Activation: Following priming, cells are stimulated with a second signal such as ATP or nigericin to induce NLRP3 inflammasome assembly and activation.[7]
-
NLRC4 Activation: NLRC4 is activated by introducing bacterial flagellin into the cytoplasm, often using a transfection reagent.[8]
-
AIM2 Activation: The AIM2 inflammasome is activated by transfecting cells with synthetic double-stranded DNA, such as poly(dA:dT).[8]
3. Inhibitor Treatment:
-
This compound is added to the cell cultures at a range of concentrations prior to the addition of the specific inflammasome activator.
4. Measurement of Inflammasome Activity:
-
Cytokine Release: The concentration of secreted IL-1β and IL-18 in the cell culture supernatant is quantified using Enzyme-Linked Immunosorbent Assay (ELISA).[9] A reduction in cytokine levels in the presence of the inhibitor indicates its efficacy.
-
Pyroptosis Assessment: Inflammasome activation can lead to a form of inflammatory cell death called pyroptosis. The release of lactate dehydrogenase (LDH) into the supernatant, measured by an LDH assay, serves as an indicator of pyroptosis.[9]
Logical Framework for Selectivity
The validation of this compound's selectivity relies on a clear logical framework that differentiates its activity against the intended target versus other related pathways.
Caption: Logical framework demonstrating this compound's selectivity for NLRP3.
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. A randomized, double‐blind phase 1b study evaluating the safety, tolerability, pharmacokinetics and pharmacodynamics of the NLRP3 inhibitor this compound in patients with moderate to severe active ulcerative colitis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. A randomized, double-blind phase 1b study evaluating the safety, tolerability, pharmacokinetics and pharmacodynamics of the NLRP3 inhibitor this compound in patients with moderate to severe active ulcerative colitis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. cdr.lib.unc.edu [cdr.lib.unc.edu]
- 6. Inflammasome Assays In Vitro and in Mouse Models. - National Genomics Data Center (CNCB-NGDC) [ngdc.cncb.ac.cn]
- 7. Cellular Models and Assays to Study NLRP3 Inflammasome Biology - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Functional Characterization of an Arylsulfonamide-Based Small-Molecule Inhibitor of the NLRP3 Inflammasome - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Techniques to Study Inflammasome Activation and Inhibition by Small Molecules [mdpi.com]
- 10. forpatients.roche.com [forpatients.roche.com]
A Comparative Analysis of the Therapeutic Window of Selnoflast and Other Anti-Inflammatory Drugs
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the therapeutic window of Selnoflast, a novel NLRP3 inflammasome inhibitor, with established anti-inflammatory drugs from different classes, including Nonsteroidal Anti-Inflammatory Drugs (NSAIDs), corticosteroids, and biologics. The information is intended to offer a comprehensive overview for researchers and professionals in drug development, supported by available experimental data.
Executive Summary
This compound is an investigational small molecule drug that selectively targets the NLRP3 inflammasome, a key component of the innate immune system involved in the inflammatory response.[1] Early clinical data from a Phase 1b study in patients with ulcerative colitis suggest that this compound is well-tolerated at a dose of 450 mg once daily, achieving plasma and tissue concentrations sufficient to inhibit the NLRP3 inflammasome.[2][3] However, a definitive therapeutic window for this compound has not yet been established. This guide places the currently available data on this compound in the context of other widely used anti-inflammatory agents, highlighting the differences in their mechanisms of action and therapeutic indices.
Comparison of Therapeutic Windows
The therapeutic window of a drug is a critical measure of its safety and efficacy, representing the range of doses that produces therapeutic effects without causing significant toxicity. A wider therapeutic window is generally desirable, indicating a greater margin of safety. The following table summarizes the available data on the therapeutic window of this compound and comparator anti-inflammatory drugs.
| Drug Class | Example Drug(s) | Mechanism of Action | Therapeutic Window/Index | Effective Dose Range | Dose-Limiting Toxicities |
| NLRP3 Inhibitor | This compound | Selective and reversible inhibitor of the NLRP3 inflammasome, preventing the assembly of the inflammasome complex and subsequent release of IL-1β and IL-18.[1] | Not yet established. A 450 mg once-daily dose was well-tolerated in a Phase 1b study.[2][3] | Preclinical: Data not publicly available. Clinical: 450 mg/day showed target engagement (≥90% IL-1β inhibition) in a Phase 1b trial for ulcerative colitis.[2][4] | In a Phase 1b study, reported adverse events were mild and included headache and dyspepsia.[2] |
| NSAIDs | Ibuprofen | Non-selective inhibitor of cyclooxygenase-1 (COX-1) and cyclooxygenase-2 (COX-2) enzymes, leading to reduced prostaglandin synthesis. | Wide. Therapeutic plasma concentration: 10-50 mg/L. Toxic concentration: >100 mg/L.[5] Preclinical Therapeutic Index (LD50/ED50) in mice is approximately 9. | Preclinical (mouse, analgesic): ED50 of 82.2 mg/kg.[6] Clinical: 200-800 mg every 6-8 hours for adults. | Gastrointestinal ulceration and bleeding, renal toxicity, cardiovascular events. |
| Corticosteroids | Prednisone | Binds to glucocorticoid receptors, leading to broad anti-inflammatory and immunosuppressive effects by altering gene expression. | Narrow and patient-dependent. Therapeutic effect in some conditions is dependent on disease severity scores (e.g., MELD score in alcoholic hepatitis).[7][8] | Preclinical (mouse, anti-inflammatory): Data not readily available in a standardized model for direct comparison. Clinical: Highly variable depending on the condition, typically ranging from 5-60 mg/day. | Osteoporosis, immunosuppression, metabolic effects (hyperglycemia, weight gain), adrenal suppression, psychiatric effects. |
| Biologics (Anti-TNF) | Adalimumab | Monoclonal antibody that binds to and neutralizes Tumor Necrosis Factor-alpha (TNF-α), a key pro-inflammatory cytokine. | Narrow. Therapeutic trough concentrations are targeted (e.g., 9.6-13 µg/mL in pediatric uveitis) to optimize efficacy and minimize adverse effects.[6][9] | Preclinical: Data not directly comparable due to species specificity. Clinical: Typically 40 mg administered subcutaneously every other week for adults. | Increased risk of infections (including tuberculosis), injection site reactions, development of anti-drug antibodies, and rare neurological events. |
| Biologics (IL-1 Inhibitor) | Anakinra | Recombinant form of the human interleukin-1 receptor antagonist (IL-1Ra) that blocks the activity of both IL-1α and IL-1β.[10] | Narrow. Short half-life (4-6 hours) necessitates daily administration to maintain therapeutic levels. | Preclinical: Efficacious in various animal models of inflammation. Clinical: Typically 100 mg/day administered subcutaneously for adults. | Injection site reactions, increased risk of infections, and neutropenia. |
Signaling Pathway of this compound
This compound exerts its anti-inflammatory effect by directly targeting the NLRP3 inflammasome. The following diagram illustrates the signaling pathway and the point of intervention for this compound.
Caption: this compound inhibits the activation of the NLRP3 inflammasome complex.
Experimental Protocols
The determination of a drug's therapeutic window involves a series of preclinical and clinical studies designed to assess its efficacy and safety.
Preclinical Determination of Therapeutic Index
The therapeutic index (TI) is often estimated in preclinical studies as the ratio of the dose that is lethal to 50% of the animal population (LD50) to the dose that produces a therapeutic effect in 50% of the population (ED50).
1. Determination of Median Lethal Dose (LD50):
-
Protocol: Acute toxicity studies are conducted in at least two mammalian species (e.g., rats and mice). Animals are administered single escalating doses of the drug via the intended clinical route (e.g., oral). The animals are observed for a defined period (typically 14 days) for signs of toxicity and mortality. The LD50 value is then calculated using statistical methods, such as the Reed-Muench method.
2. Determination of Median Effective Dose (ED50):
-
Protocol: Efficacy studies are performed in relevant animal models of inflammation. For an anti-inflammatory drug, this could include:
-
Carrageenan-Induced Paw Edema: An inflammatory agent (carrageenan) is injected into the paw of a rodent, causing localized swelling. The drug is administered prior to the carrageenan injection, and the reduction in paw volume is measured over time compared to a control group. The ED50 is the dose that causes a 50% reduction in edema.
-
Collagen-Induced Arthritis (CIA) in Mice: This model mimics rheumatoid arthritis. Mice are immunized with collagen to induce arthritis. The drug is administered, and the clinical signs of arthritis (e.g., joint swelling, redness) are scored. The ED50 is the dose that achieves a 50% reduction in the arthritis score.
-
Lipopolysaccharide (LPS)-Induced Cytokine Release: Animals are challenged with LPS to induce a systemic inflammatory response. The drug is administered, and the levels of pro-inflammatory cytokines (e.g., IL-1β) in the blood are measured. The ED50 is the dose that inhibits cytokine release by 50%.
-
Clinical Determination of Therapeutic Window
In clinical trials, the therapeutic window is determined by evaluating the dose-response relationship for both efficacy and adverse events in humans.
1. Phase 1 Studies (Safety and Pharmacokinetics):
-
Protocol: Single Ascending Dose (SAD) and Multiple Ascending Dose (MAD) studies are conducted in healthy volunteers. Small groups of subjects receive escalating doses of the drug. Pharmacokinetic parameters (absorption, distribution, metabolism, and excretion), safety, and tolerability are assessed at each dose level to determine the maximum tolerated dose (MTD).
2. Phase 2 Studies (Efficacy and Dose-Ranging):
-
Protocol: These studies are conducted in patients with the target disease. Different doses of the drug are tested to evaluate the dose-response relationship for efficacy and to further assess safety. Biomarkers may be used to demonstrate target engagement and to help in dose selection.
3. Phase 3 Studies (Confirmatory Efficacy and Safety):
-
Protocol: Large-scale, randomized, controlled trials are conducted to confirm the efficacy and safety of the selected dose(s) in a larger patient population. The data from these trials are used to establish the recommended therapeutic dose and to define the overall risk-benefit profile of the drug.
Experimental Workflow for Therapeutic Window Determination
The following diagram outlines a typical workflow for determining the therapeutic window of a new investigational drug.
Caption: A generalized workflow for determining a drug's therapeutic window.
Conclusion
This compound represents a targeted approach to anti-inflammatory therapy by specifically inhibiting the NLRP3 inflammasome. While early clinical data are promising in terms of safety and target engagement, a comprehensive understanding of its therapeutic window is still emerging. In comparison, established anti-inflammatory drugs like NSAIDs and corticosteroids have well-defined, albeit in some cases narrow, therapeutic windows with known dose-limiting toxicities. Biologics, on the other hand, have therapeutic windows that are often defined by maintaining specific trough concentrations to balance efficacy and the risk of adverse events. Further clinical development of this compound will be crucial in delineating its therapeutic window and establishing its place in the armamentarium of anti-inflammatory therapies.
References
- 1. Inhaled corticosteroids: potency, dose equivalence and therapeutic index - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. A randomized, double-blind phase 1b study evaluating the safety, tolerability, pharmacokinetics and pharmacodynamics of the NLRP3 inhibitor this compound in patients with moderate to severe active ulcerative colitis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Establishing a therapeutic index for the inhaled corticosteroids: part II. Comparisons of systemic activity and safety among different inhaled corticosteroids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. scienceofparkinsons.com [scienceofparkinsons.com]
- 6. Prediction of human analgesic dosages of nonsteroidal anti-inflammatory drugs (NSAIDs) from analgesic ED50 values in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Therapeutic index of inhaled corticosteroids in asthma: A dose–response comparison on airway hyperresponsiveness and adrenal axis suppression - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Intranasal Corticosteroids: Topical Potency, Systemic Activity and Therapeutic Index - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Non-steroidal anti-inflammatory drugs (NSAIDs) and organ damage: A current perspective - PMC [pmc.ncbi.nlm.nih.gov]
- 10. openaccessjournals.com [openaccessjournals.com]
Benchmarking Selnoflast: A Potency Showdown with First-Generation NLRP3 Inhibitors
For Immediate Release
A deep dive into the comparative potency of the novel NLRP3 inhibitor, Selnoflast (RO7486967), against established first-generation inhibitors like MCC950 and Glibenclamide, reveals significant advancements in the quest for targeted anti-inflammatory therapeutics. This guide offers researchers, scientists, and drug development professionals an objective comparison, supported by experimental data, to highlight the evolving landscape of NLRP3 inflammasome inhibition.
The NLRP3 inflammasome is a critical component of the innate immune system. Its dysregulation is implicated in a wide array of inflammatory diseases. Consequently, the development of potent and specific NLRP3 inhibitors is a major focus of pharmaceutical research. This comparison focuses on this compound, a selective and reversible small-molecule inhibitor of the NLRP3 inflammasome, and pits it against the well-characterized first-generation inhibitors, MCC950 and Glibenclamide.[1]
Potency Comparison
The following table summarizes the available quantitative data on the potency of this compound, MCC950, and Glibenclamide in inhibiting the NLRP3 inflammasome. Potency is a critical factor in determining the potential therapeutic efficacy and dosing of a drug candidate.
| Inhibitor | Target | Potency (IC50) | Cell Type/Assay Condition |
| This compound (RO7486967) | NLRP3 Inflammasome | Potent inhibitor of IL-1β release (Specific IC50 not publicly disclosed) | Activated human monocyte-derived macrophages[2] |
| MCC950 | NLRP3 Inflammasome | 7.5 nM | Mouse bone marrow-derived macrophages (BMDMs)[3][4] |
| 8.1 nM | Human monocyte-derived macrophages (HMDMs)[4] | ||
| 200 nM | THP-1-derived macrophages[5][6] | ||
| Glibenclamide | NLRP3 Inflammasome | Micromolar (µM) range | Bone marrow-derived macrophages (BMDMs)[4][7] |
Note: IC50 (Half-maximal inhibitory concentration) is a measure of the potency of a substance in inhibiting a specific biological or biochemical function.
Experimental Protocols
The assessment of NLRP3 inhibitor potency relies on a variety of cellular and biochemical assays. Below are detailed methodologies for key experiments cited in the evaluation of these compounds.
Cell-Based Assay for IL-1β Release
This is a cornerstone assay to measure the functional inhibition of the NLRP3 inflammasome.
-
Objective: To quantify the dose-dependent inhibition of IL-1β secretion from immune cells following NLRP3 activation.
-
Cell Lines:
-
Primary human peripheral blood mononuclear cells (PBMCs)
-
Human monocyte-derived macrophages (HMDMs)
-
Mouse bone marrow-derived macrophages (BMDMs)
-
THP-1 cells (human monocytic cell line), differentiated into macrophage-like cells with Phorbol 12-myristate 13-acetate (PMA).
-
-
Methodology:
-
Priming (Signal 1): Cells are first primed with a Toll-like receptor (TLR) agonist, typically lipopolysaccharide (LPS), for several hours. This step upregulates the expression of NLRP3 and pro-IL-1β.
-
Inhibitor Treatment: The cells are then treated with varying concentrations of the test inhibitor (e.g., this compound, MCC950, or Glibenclamide) for a defined period.
-
Activation (Signal 2): The NLRP3 inflammasome is then activated with a specific stimulus, such as ATP or nigericin. These agents induce potassium efflux, a key trigger for NLRP3 activation.
-
Quantification: The cell culture supernatant is collected, and the concentration of secreted IL-1β is measured using an Enzyme-Linked Immunosorbent Assay (ELISA).
-
Data Analysis: The results are plotted as a dose-response curve to determine the IC50 value of the inhibitor.
-
ASC Oligomerization Assay
This assay visualizes a key downstream event of NLRP3 activation, the formation of the ASC speck.
-
Objective: To assess the inhibitor's ability to prevent the oligomerization of the adaptor protein ASC.
-
Methodology:
-
Cell Culture and Treatment: Immortalized macrophages stably expressing fluorescently tagged ASC (e.g., ASC-cerulean) are used. The cells are primed and treated with the inhibitor as described above.
-
Activation: NLRP3 is activated with a stimulus like ATP.
-
Microscopy: Upon activation, ASC oligomerizes into a large, single speck within each cell. The formation of these specks is visualized and quantified using fluorescence microscopy.
-
Analysis: The percentage of cells with ASC specks is determined in the presence and absence of the inhibitor.
-
Caspase-1 Activation Assay
This biochemical assay directly measures the activity of the effector enzyme of the inflammasome.
-
Objective: To determine if the inhibitor blocks the activation of caspase-1.
-
Methodology:
-
Cell Lysis: Following priming, inhibitor treatment, and NLRP3 activation, the cells are lysed.
-
Western Blot: The cell lysates and supernatants are analyzed by Western blot using antibodies that detect both pro-caspase-1 and its cleaved, active form. A reduction in the active form indicates inhibition.
-
Activity Assay: Alternatively, a fluorometric activity assay can be used. A specific caspase-1 substrate is added to the cell lysates, and the resulting fluorescence, which is proportional to caspase-1 activity, is measured.
-
Visualizations
NLRP3 Inflammasome Signaling Pathway
Caption: Canonical NLRP3 inflammasome activation pathway and points of inhibitor action.
Experimental Workflow for Inhibitor Potency Testing
Caption: General workflow for testing the potency of NLRP3 inflammasome inhibitors.
References
- 1. selleckchem.com [selleckchem.com]
- 2. A randomized, double‐blind phase 1b study evaluating the safety, tolerability, pharmacokinetics and pharmacodynamics of the NLRP3 inhibitor this compound in patients with moderate to severe active ulcerative colitis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Inhibiting the NLRP3 Inflammasome - PMC [pmc.ncbi.nlm.nih.gov]
- 4. A small molecule inhibitior of the NLRP3 inflammasome is a potential therapeutic for inflammatory diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 5. A Probe for NLRP3 Inflammasome Inhibitor MCC950 Identifies Carbonic Anhydrase 2 as a Novel Target - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Pharmacological Inhibitors of the NLRP3 Inflammasome - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. scienceofparkinsons.com [scienceofparkinsons.com]
A Comparative Safety Analysis of Selnoflast and Other Investigational NLRP3 Inflammasome Inhibitors
An Objective Guide for Researchers and Drug Development Professionals
The NOD-like receptor family pyrin domain-containing 3 (NLRP3) inflammasome has emerged as a critical driver of inflammation in a host of diseases. Its role in activating inflammatory caspases and subsequent release of potent cytokines, such as IL-1β and IL-18, makes it a prime therapeutic target. This has led to the development of numerous small molecule inhibitors aimed at attenuating this pathway. This guide provides a comparative overview of the safety profiles of the investigational NLRP3 inhibitor Selnoflast against other publicly disclosed clinical-stage NLRP3 inhibitors, supported by available clinical trial data.
The NLRP3 Inflammasome Signaling Pathway
The activation of the NLRP3 inflammasome is a two-step process. The first, a "priming" signal, is often initiated by pathogen-associated molecular patterns (PAMPs) or damage-associated molecular patterns (DAMPs) that engage receptors like Toll-like receptors (TLRs). This leads to the upregulation of NLRP3 and pro-IL-1β transcription via the NF-κB pathway. The second signal, "activation," is triggered by a wide array of stimuli, including ion fluxes, mitochondrial dysfunction, and lysosomal damage, leading to the assembly of the NLRP3 inflammasome complex. This complex, comprising NLRP3, the adaptor protein ASC, and pro-caspase-1, facilitates the cleavage of pro-caspase-1 into its active form. Active caspase-1 then cleaves pro-IL-1β and pro-IL-18 into their mature, pro-inflammatory forms, which are subsequently secreted from the cell.[1][2][3][4][5][6]
Comparative Safety Profiles of Investigational NLRP3 Inhibitors
The following tables summarize the available safety data from clinical trials of this compound and other selected investigational NLRP3 inhibitors. The data is compiled from publicly available sources and is intended for informational purposes for research professionals.
Table 1: Overview of Investigational NLRP3 Inhibitors and Their Development Status
| Drug Name | Sponsor/Developer | Mechanism of Action | Selected Indications in Clinical Trials | Development Phase |
| This compound (RO7486967) | Roche | Selective, reversible NLRP3 inhibitor | Ulcerative Colitis, Parkinson's Disease, COPD, Asthma | Phase 1b/2 |
| GDC-2394 | Genentech | Small-molecule inhibitor of NLRP3 | Coronary Artery Disease | Development Halted (Phase 1) |
| DFV890 | Novartis | Selective NLRP3 inhibitor | COVID-19 Pneumonia, Myeloid Diseases, Familial Cold Autoinflammatory Syndrome (FCAS) | Phase 1b/2 |
| Dapansutrile (OLT1177) | Olatec Therapeutics | β-sulfonyl nitrile compound, selective NLRP3 inhibitor | Gout, Heart Failure | Phase 2 |
| VTX2735 | Ventyx Biosciences | Peripheral NLRP3 inhibitor | Cryopyrin-Associated Periodic Syndromes (CAPS) | Phase 2 |
| NT-0796 | NodThera | Brain-penetrant NLRP3 inhibitor | Parkinson's Disease, Obesity with Cardiovascular Risk | Phase 1b/2a |
Table 2: Summary of Reported Adverse Events in Clinical Trials
| Drug Name | Study Population | Dose(s) Studied | Commonly Reported Adverse Events (AEs) | Serious Adverse Events (SAEs) | Reference(s) |
| This compound | Ulcerative Colitis | 450 mg once daily for 7 days | Mainly mild AEs reported. | No serious or severe AEs reported. | [7][8] |
| COPD | Not specified | Mild headache and nausea in some healthy volunteers. Potential for liver toxicity and increased susceptibility to infections are being monitored. | Not observed in the COPD study to date. | [9] | |
| Parkinson's Disease | Not specified | Well-tolerated with no new safety concerns identified. | No serious unwanted effects reported. | [10] | |
| GDC-2394 | Healthy Volunteers | Single doses (150-1800 mg) and multiple doses (300 or 900 mg twice daily for 7 days) | Fatigue, headache, rash. | Two participants experienced grade 4 drug-induced liver injury (DILI), leading to the trial being halted. | [1][11][12] |
| DFV890 | COVID-19 Pneumonia | Not specified | Not specified, but 80 of 142 participants reported AEs. | 27 participants reported SAEs, with 16 deaths, mostly related to COVID-19 pneumonia. The clinical trial team concluded no safety concerns for DFV890. | [13] |
| Myeloid Diseases | Low and high dose arms | Treatment-related AEs in 25.6% of patients, including anemia, neutropenia, and rash. | No serious AEs related to DFV890 were reported. | [4] | |
| Dapansutrile (OLT1177) | Healthy Volunteers | Up to 1000 mg daily for 8 days | AEs were considered unrelated to the drug and resolved spontaneously. | No treatment-emergent SAEs reported. | [14][15] |
| Gout | 100 mg, 300 mg, 1000 mg, or 2000 mg daily for 8 days | Well-tolerated with no metabolic, physiological, or hematological changes. | Not specified, but described as having a "clean safety profile". | [16][17] | |
| Heart Failure | Up to 2000 mg/day for up to 14 days | Most common AEs were an increase in lipase levels and diarrhea at the highest dose. | Not specified. | [15][18] | |
| VTX2735 | Healthy Volunteers | Single doses up to 200 mg and multiple doses up to 200 mg daily for 14 days | Well-tolerated across all dose cohorts. | Not specified, described as having an "excellent safety profile". | [3][19][20] |
| NT-0796 | Parkinson's Disease | Not specified | Mostly mild and transient AEs, including headache, nausea, back/muscle pain, dizziness, and constipation. | No SAEs reported. One discontinuation due to abnormal liver function tests, deemed unrelated to the drug. | [21][22] |
| Obese subjects with cardiovascular risk | Not specified | Generally safe and well-tolerated; AEs were mainly mild and transient. | No SAEs observed. | [23][24] |
Experimental Methodologies for Safety Assessment in Clinical Trials
The safety of investigational drugs is rigorously assessed in clinical trials through a variety of methods. These protocols are designed to identify and characterize any potential risks to participants.
General Safety Monitoring Protocols:
-
Adverse Event (AE) and Serious Adverse Event (SAE) Reporting: Systematic collection of all AEs and SAEs experienced by trial participants. These are graded for severity and assessed for their potential relationship to the study drug.[25]
-
Clinical Laboratory Tests: Regular monitoring of hematology, blood chemistry, and urinalysis to detect any drug-induced changes in organ function, particularly liver and kidney function.[25]
-
Vital Signs and Electrocardiograms (ECGs): Frequent measurement of vital signs (blood pressure, heart rate, temperature) and periodic ECGs to monitor cardiovascular safety.[25]
-
Pharmacokinetic (PK) and Pharmacodynamic (PD) Assessments: PK studies measure how the body absorbs, distributes, metabolizes, and excretes the drug, while PD studies assess the drug's effect on the body, including on-target and off-target effects.[8][26]
Specific Experimental Assays for NLRP3 Inhibition:
-
Ex Vivo IL-1β Release Assay: A common pharmacodynamic biomarker assay used to confirm target engagement. Whole blood or peripheral blood mononuclear cells (PBMCs) are collected from trial participants and stimulated ex vivo with an NLRP3 activator (e.g., LPS and nigericin or ATP). The amount of IL-1β released into the supernatant is then measured, typically by ELISA, to determine the extent of NLRP3 inflammasome inhibition by the investigational drug.[5][8][27][28][29][30][31]
Discussion and Conclusion
The landscape of investigational NLRP3 inhibitors is rapidly evolving, with several candidates demonstrating promising therapeutic potential. Based on the available data, the safety profiles of these agents appear to be a key differentiating factor.
This compound has demonstrated a favorable safety profile in its clinical trials to date, with mainly mild adverse events and no reported serious adverse events in studies involving patients with ulcerative colitis and Parkinson's disease.[7][8][26][10] However, potential risks of liver toxicity and increased susceptibility to infection are being closely monitored in ongoing studies.[9]
In contrast, the development of GDC-2394 was halted due to instances of severe drug-induced liver injury in a Phase 1 trial, highlighting the potential for hepatotoxicity with some NLRP3 inhibitors.[1][11][12] This underscores the importance of careful liver function monitoring in the clinical development of this class of drugs.
Other NLRP3 inhibitors such as Dapansutrile (OLT1177) , VTX2735 , and NT-0796 have generally been well-tolerated in their respective clinical trials, with mostly mild to moderate adverse events reported.[3][6][14][15][16][17][18][19][20][21][22][23][24] DFV890 also appeared to have an acceptable safety profile in the context of severe COVID-19 pneumonia, though a high number of adverse events and deaths were reported, largely attributed to the underlying illness.[13]
References
- 1. First‐in‐human phase 1 trial evaluating safety, pharmacokinetics, and pharmacodynamics of NLRP3 inflammasome inhibitor, GDC‐2394, in healthy volunteers - PMC [pmc.ncbi.nlm.nih.gov]
- 2. First‐in‐human safety, tolerability, and pharmacokinetic results of DFV890, an oral low‐molecular‐weight NLRP3 inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
- 3. trialstat.com [trialstat.com]
- 4. ashpublications.org [ashpublications.org]
- 5. m.youtube.com [m.youtube.com]
- 6. Ventyx Biosciences Announces Positive Topline Phase 1 Data for its Peripheral NLRP3 Inhibitor VTX2735 – Ventyx Biosciences, Inc. [ir.ventyxbio.com]
- 7. academic.oup.com [academic.oup.com]
- 8. A randomized, double-blind phase 1b study evaluating the safety, tolerability, pharmacokinetics and pharmacodynamics of the NLRP3 inhibitor this compound in patients with moderate to severe active ulcerative colitis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. ISRCTN [isrctn.com]
- 10. forpatients.roche.com [forpatients.roche.com]
- 11. First-in-human phase 1 trial evaluating safety, pharmacokinetics, and pharmacodynamics of NLRP3 inflammasome inhibitor, GDC-2394, in healthy volunteers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. novctrd.com [novctrd.com]
- 14. pnas.org [pnas.org]
- 15. alzdiscovery.org [alzdiscovery.org]
- 16. The First Phase 2a Proof-of-Concept Study of a Selective NLRP3 Inflammasome Inhibitor, Dapansutrile™ (OLT1177™), in Acute Gout - ACR Meeting Abstracts [acrabstracts.org]
- 17. P160 The first phase 2A proof-of-concept study of a selective NLRP3 inflammasome inhibitor, dapansutrile™ (OLT1177™), in acute gout | Annals of the Rheumatic Diseases [ard.bmj.com]
- 18. Phase 1B, Randomized, Double-Blinded, Dose Escalation, Single-Center, Repeat Dose Safety and Pharmacodynamics Study of the Oral NLRP3 Inhibitor Dapansutrile in Subjects With NYHA II–III Systolic Heart Failure - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Ventyx Biosciences Announces Positive Topline Phase 1 Data for its Peripheral NLRP3 Inhibitor [drug-dev.com]
- 20. Ventyx Biosciences Announces Positive Topline Phase 1 Data [globenewswire.com]
- 21. neurologylive.com [neurologylive.com]
- 22. neurologylive.com [neurologylive.com]
- 23. sofinnovapartners.com [sofinnovapartners.com]
- 24. nodthera.com [nodthera.com]
- 25. A randomized, double‐blind phase 1b study evaluating the safety, tolerability, pharmacokinetics and pharmacodynamics of the NLRP3 inhibitor this compound in patients with moderate to severe active ulcerative colitis - PMC [pmc.ncbi.nlm.nih.gov]
- 26. researchgate.net [researchgate.net]
- 27. Assaying NLRP3-mediated LDH and IL-1β release [protocols.io]
- 28. Assay of Inflammasome Activation [bio-protocol.org]
- 29. ATP-Induced IL-1β Specific Secretion: True Under Stringent Conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 30. ashpublications.org [ashpublications.org]
- 31. A Two-Cell Model for IL-1β Release Mediated by Death-Receptor Signaling - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
Proper Disposal Procedures for Selontra® Rodenticide
Disclaimer: The chemical "Selnoflast" was not found in available databases. This guide provides disposal procedures for Selontra® Rodenticide , assuming a possible misspelling. Researchers, scientists, and drug development professionals should always consult the manufacturer's Safety Data Sheet (SDS) and their institution's Environmental Health and Safety (EHS) department for specific guidance.
This document provides essential safety and logistical information for the proper disposal of Selontra® Rodenticide and associated waste materials. Following these procedures is critical to ensure personnel safety and environmental protection.
Waste Characterization and Segregation
Selontra® is a solid, non-combustible biocidal product.[1] Waste generated from its use falls into two main categories:
-
Unused Product: Expired or unwanted Selontra® bait.
-
Contaminated Materials: Items such as gloves, personal protective equipment (PPE), empty packaging, and disposable equipment that have come into contact with the product.
All waste contaminated with Selontra® must be segregated from general laboratory and domestic waste streams to prevent environmental contamination and accidental exposure.[1]
Step-by-Step Disposal Protocol
Step 1: Containerization
-
Place all unused Selontra® and contaminated materials into a designated, leak-proof, and sealable container.[2]
-
The container must be compatible with the chemical waste; for Selontra®, a durable plastic container with a screw-top lid is recommended.[3] Reusing the original container, if in good condition, is a suitable option.[4]
-
Do not mix Selontra® waste with other chemical wastes to avoid unforeseen reactions.[5]
Step 2: Labeling
-
Clearly label the waste container with a "Hazardous Waste" tag.[3]
-
The label must include:
-
The name "Selontra® Rodenticide Waste".
-
The primary hazardous ingredient: Cholecalciferol.
-
The date when the first piece of waste was added to the container.
-
The name of the principal investigator or laboratory contact.
-
-
Ensure the label is legible and securely affixed to the container.[4]
Step 3: Storage
-
Store the sealed waste container in a designated, secure area away from general laboratory traffic.
-
The storage area should be cool, dry, and well-ventilated, protected from direct sunlight and moisture.[1]
-
Store the container in secondary containment to prevent spills.
-
Ensure incompatible wastes are stored separately.[3]
Step 4: Arranging for Disposal
-
Contact your institution's Environmental Health and Safety (EHS) department to schedule a pickup for the hazardous waste.
-
Do not dispose of Selontra® waste down the drain or in the regular trash.[2]
-
Follow all institutional procedures for waste handover, which may include completing a chemical waste disposal list.[6]
Data Presentation: Selontra® Characteristics
The following table summarizes key characteristics of Selontra® relevant to its handling and disposal.
| Property | Description | Citation |
| Physical State | Solid | [7] |
| Odor | Faint, sweetish | [7] |
| Stability | Stable if stored and handled as prescribed. | [7][8] |
| Hazardous Decomposition | No hazardous decomposition products if stored and handled as prescribed. | [7][8] |
| Incompatibilities | Segregate from foods and animal feeds. | [1] |
| Primary Active Ingredient | Cholecalciferol (Vitamin D3) | [7] |
Experimental Protocol: Decontamination of Surfaces and Equipment
This protocol outlines the steps for cleaning and decontaminating surfaces and non-disposable equipment after handling Selontra®.
Materials:
-
Personal Protective Equipment (PPE): laboratory coat, gloves, safety glasses.
-
Detergent solution.
-
Water (preferably deionized).
-
Absorbent pads or paper towels.
-
Designated hazardous waste container.
Procedure:
-
Preparation: Don appropriate PPE before beginning the decontamination process.
-
Initial Cleaning: Carefully remove any visible bait residues or dust using a damp paper towel. Place the used towel directly into the hazardous waste container.
-
Washing: Wash the contaminated surface or equipment thoroughly with a detergent solution.
-
Rinsing: Rinse the surface or equipment with water. Perform a triple rinse for optimal decontamination.
-
Drying: Allow the surface or equipment to air dry completely or use clean paper towels.
-
Waste Disposal: Dispose of all used paper towels, gloves, and other contaminated materials in the designated hazardous waste container.[2]
-
Final Check: Visually inspect the area to ensure it is clean and free of any residue. Wash hands thoroughly after completing the procedure.
Visualization: Disposal Workflow
The following diagram illustrates the decision-making process for the proper disposal of Selontra® waste.
Caption: Workflow for the safe disposal of Selontra® rodenticide waste.
References
- 1. download.basf.com [download.basf.com]
- 2. Phenol, Chloroform, or TRIzol™ Waste Disposal | Research Safety Affairs | Office of Research | UTHSC [uthsc.edu]
- 3. campusoperations.temple.edu [campusoperations.temple.edu]
- 4. rtong.people.ust.hk [rtong.people.ust.hk]
- 5. sigmaaldrich.com [sigmaaldrich.com]
- 6. medicine.nus.edu.sg [medicine.nus.edu.sg]
- 7. labelsds.com [labelsds.com]
- 8. download.basf.com [download.basf.com]
Personal protective equipment for handling Selnoflast
For Researchers, Scientists, and Drug Development Professionals
This guide provides immediate, essential safety, and logistical information for handling Selnoflast, an experimental, potent small-molecule inhibitor of the NLRP3 inflammasome. Given its investigational status, this document establishes a baseline for safe handling practices, drawing from available safety data and general protocols for managing potent pharmaceutical compounds.
Compound Identification and Hazard Summary
This compound (CAS No. 2260969-36-4) is an orally active, selective, and reversible inhibitor of the NLRP3 inflammasome.[1][2] While specific quantitative data on occupational exposure limits (OELs) for this compound are not publicly available, its classification as a potent compound necessitates stringent handling protocols to minimize exposure.
The available Safety Data Sheet (SDS) for this compound indicates the following hazards:
-
Acute Oral Toxicity: Harmful if swallowed.
-
Aquatic Toxicity: Very toxic to aquatic life with long-lasting effects.
Personal Protective Equipment (PPE)
Due to the lack of specific breakthrough times and quantitative permeation data for this compound, the following PPE recommendations are based on a conservative approach guided by best practices for handling potent pharmaceutical compounds.[3][4][5]
Summary of Recommended Personal Protective Equipment
| PPE Item | Specification | Rationale |
| Gloves | Double-gloving with powder-free nitrile gloves is required. The outer glove should be disposed of immediately after handling the compound. | Prevents skin contact and cross-contamination. Double-gloving provides an additional barrier in case of a tear or puncture in the outer glove.[5] |
| Eye Protection | Chemical splash goggles or a face shield worn over safety glasses. | Protects eyes from splashes and airborne particles. |
| Respiratory Protection | A NIOSH-approved respirator (e.g., N95 or higher) is recommended, especially when handling the powdered form or when there is a risk of aerosolization. For higher-risk procedures, a Powered Air-Purifying Respirator (PAPR) should be considered.[4][6] | Minimizes inhalation exposure to the compound. |
| Lab Coat/Gown | A disposable, low-permeability gown with a solid front, long sleeves, and tight-fitting cuffs. | Protects skin and personal clothing from contamination.[5] |
| Shoe Covers | Disposable shoe covers should be worn in the designated handling area. | Prevents the tracking of contaminants out of the laboratory. |
Engineering Controls
Engineering controls are the primary means of minimizing exposure to potent compounds.
-
Ventilation: All handling of powdered this compound should be conducted in a certified chemical fume hood, biological safety cabinet, or a glove box.[7]
-
Containment: For procedures with a high potential for generating dust or aerosols, the use of a containment glove bag or isolator is recommended.[6]
Experimental Workflow for Handling this compound
The following workflow outlines the procedural steps for safely handling this compound in a laboratory setting.
References
- 1. A randomized, double‐blind phase 1b study evaluating the safety, tolerability, pharmacokinetics and pharmacodynamics of the NLRP3 inhibitor this compound in patients with moderate to severe active ulcerative colitis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. A randomized, double-blind phase 1b study evaluating the safety, tolerability, pharmacokinetics and pharmacodynamics of the NLRP3 inhibitor this compound in patients with moderate to severe active ulcerative colitis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Highly potent APIs: Hazards in classification and handling [manufacturingchemist.com]
- 4. 8 Types of PPE to Wear When Compounding Hazardous Drugs | Provista [provista.com]
- 5. osha.gov [osha.gov]
- 6. aiha.org [aiha.org]
- 7. escopharma.com [escopharma.com]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
